(S)-Methyl piperidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQTTWVBUDFUNO-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl L-Pipecolinate Hydrochloride: Structural Elucidation, Synthesis, and Applications in Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, chiral building blocks are the foundational architecture for highly specific, target-oriented therapeutics. Methyl L-pipecolinate hydrochloride (CAS: 18650-39-0), also known as L-homoproline methyl ester hydrochloride, is a critical cyclic imino acid derivative. As a conformationally restricted analog of proline, it imparts unique structural rigidity and proteolytic stability when incorporated into peptide sequences or small-molecule active pharmaceutical ingredients (APIs).
This technical whitepaper provides an in-depth analysis of the chemical structure, validated synthetic workflows, and downstream pharmaceutical applications of Methyl L-pipecolinate hydrochloride, specifically focusing on its role in the synthesis of local anesthetics and direct thrombin inhibitors.
Physicochemical Profiling & Structural Elucidation
Methyl L-pipecolinate hydrochloride is the methyl ester and hydrochloride salt of L-pipecolic acid ((S)-piperidine-2-carboxylic acid). The presence of the piperidine ring forces the molecule into a rigid chair conformation, which restricts the dihedral angles (φ and ψ) of any peptide backbone it is incorporated into.
The hydrochloride salt form is specifically utilized in industrial and laboratory settings rather than the free base. The free base of methyl pipecolinate is prone to intermolecular auto-condensation, leading to the formation of diketopiperazines. The protonation of the secondary amine in the HCl salt form entirely prevents this nucleophilic attack, ensuring long-term shelf stability and preserving enantiomeric purity [1][2].
Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | Methyl (2S)-piperidine-2-carboxylate hydrochloride |
| CAS Registry Number | 18650-39-0 |
| Synonyms | L-Homoproline methyl ester HCl; H-HomoPro-OMe·HCl |
| Molecular Formula | C₇H₁₄ClNO₂ (or C₇H₁₃NO₂·HCl) |
| Molecular Weight | 179.64 g/mol |
| Melting Point | 167 – 171 °C |
| Optical Rotation [α]²⁰D | -9 ± 2 ° (c=1.047 in 1N HCl) |
| Isomeric SMILES | COC(=O)[C@@H]1CCCCN1.Cl |
Data synthesized from standardized chemical repositories [1][2].
Applications in Drug Development
The stereochemistry at the C2 position (the S-enantiomer) is non-negotiable for its primary pharmaceutical applications. The biological targets of these drugs exhibit strict chiral recognition.
Synthesis of Long-Acting Local Anesthetics
Methyl L-pipecolinate and its parent acid are the primary precursors for the "pipecoloxylidide" class of local anesthetics, which includes Ropivacaine and Levobupivacaine . Historically, the racemic mixture of bupivacaine was used, but the (R)-enantiomer was linked to severe cardiotoxicity. By utilizing enantiomerically pure L-pipecolic acid derivatives, manufacturers produce single-enantiomer drugs that maintain potent voltage-gated sodium channel blockade while drastically reducing cardiac arrest risks [3].
Direct Thrombin Inhibitors (Argatroban)
Argatroban is a synthetic, reversible direct thrombin inhibitor used to treat heparin-induced thrombocytopenia (HIT). The molecular structure of Argatroban relies heavily on the L-pipecolic acid moiety, which fits perfectly into the S2 hydrophobic pocket of the thrombin active site. Methyl L-pipecolinate hydrochloride serves as a highly efficient starting material for the multi-step peptide coupling required to build the Argatroban scaffold [4].
Peptidomimetics and Immunosuppressants
In peptide synthesis, the insertion of a homoproline (pipecolic acid) residue induces specific secondary structures, such as β-turns, which are critical for receptor binding. Furthermore, the unnatural piperidine ring is not recognized by standard human proteases, granting the resulting peptidomimetic a significantly extended plasma half-life. It is also a core structural motif in macrolide immunosuppressants like Rapamycin and FK-506 [5].
Biosynthetic and chemical synthesis pathway of Methyl L-pipecolinate hydrochloride.
Synthetic Workflows & Methodologies
The most robust and scalable method for synthesizing Methyl L-pipecolinate hydrochloride is the modified Fischer esterification of L-pipecolic acid using thionyl chloride (SOCl₂) in anhydrous methanol.
Mechanistic Rationale
Thionyl chloride is utilized over standard mineral acids (like H₂SO₄) because it serves a dual purpose: it reacts with methanol to generate anhydrous HCl in situ (which acts as the acid catalyst and ultimately forms the hydrochloride salt), and it converts the carboxylic acid into a highly reactive acyl chloride intermediate, driving the esterification forward even at lower temperatures. This avoids the use of aqueous acids, which would push the equilibrium toward hydrolysis.
Step-by-Step Experimental Protocol
Prerequisites: All glassware must be oven-dried. The reaction must be performed under an inert atmosphere (N₂ or Ar) to prevent moisture from hydrolyzing the thionyl chloride prematurely.
-
Suspension: Charge a round-bottom flask with 1.0 equivalent of enantiomerically pure L-pipecolic acid. Add 10 volumes of anhydrous methanol. The L-pipecolic acid will remain partially suspended.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Thionyl chloride addition is highly exothermic. Controlling the temperature prevents the volatilization of methanol and suppresses any thermal racemization of the chiral α-carbon.
-
Activation: Slowly add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise via an addition funnel over 30 minutes.
-
Propagation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 65 °C (gentle reflux) for 4 to 6 hours. Reaction progress should be monitored via TLC or HPLC until the L-pipecolic acid is completely consumed.
-
Concentration: Allow the mixture to cool to room temperature. Remove the solvent and volatile byproducts (SO₂ and excess HCl) under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the resulting crude oil in a minimal amount of cold methanol and precipitate the product by adding diethyl ether dropwise.
-
Isolation: Filter the resulting white crystalline powder under a vacuum, wash with cold diethyl ether, and dry under a high vacuum to yield Methyl L-pipecolinate hydrochloride (>98% purity, >99% ee).
Step-by-step experimental workflow for the Fischer esterification of L-pipecolic acid.
Conclusion
Methyl L-pipecolinate hydrochloride is an indispensable reagent in the synthesis of modern, stereospecific pharmaceuticals. By utilizing robust esterification protocols that preserve the integrity of the chiral center, process chemists can reliably generate this intermediate for the downstream production of life-saving anesthetics and anticoagulants. Its rigid piperidine framework continues to be a highly sought-after motif in the design of novel, proteolytically stable peptidomimetics.
References
- Sharma, P., et al. (2010). Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. U.S. Patent No. 7,683,175 B2. Washington, DC: U.S. Patent and Trademark Office.
- Bonaldi, A., et al. (2013). Method for preparing argatroban monohydrate and a process for its synthesis. U.S. Patent No. 8,378,106 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Ying, H., et al. (2017). Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli. Microbial Cell Factories, 16(1), 53. Retrieved from:[Link]
(S)-Piperidine-2-carboxylic acid methyl ester synonyms list
Executive Summary
(S)-Piperidine-2-carboxylic acid methyl ester, commonly known as Methyl L-pipecolate , is a critical chiral building block in the synthesis of peptidomimetics and local anesthetics (e.g., ropivacaine and mepivacaine analogues). As a cyclic homolog of L-proline, it introduces conformational rigidity into peptide backbones, influencing secondary structures such as
This guide provides a definitive synonym registry to resolve nomenclature ambiguities, followed by validated protocols for its synthesis, purification, and enantiomeric quality control.
Nomenclature & Identity Assurance (Synonyms List)
In chemical procurement and database searching, "synonyms" often lead to errors regarding salt forms (free base vs. hydrochloride) and stereochemistry (S vs. R vs. Racemic). The following table standardizes the nomenclature.
Table 1: Validated Synonym & Identifier Registry
| Category | Primary Identifier | Synonyms & Trade Names | CAS Registry Number |
| Target Compound (Free Base) | Methyl (S)-piperidine-2-carboxylate | [1][2][3] • Methyl L-pipecolate[4]• (S)-Piperidine-2-carboxylic acid methyl ester[1][2][3][5]• L-Homoproline methyl ester[1][3]• (S)-2-Methoxycarbonylpiperidine | 31557-05-8 (or 35677-83-9) |
| Common Reagent Form (Salt) | Methyl (S)-piperidine-2-carboxylate HCl | • Methyl L-pipecolate hydrochloride[1][4][6]• (S)-2-Carbomethoxypiperidinium chloride | 18650-39-0 |
| Racemic Form (Avoid) | Methyl (RS)-piperidine-2-carboxylate | • Methyl DL-pipecolate• Methyl pipecolinate (Generic) | 32559-18-5 (Often ambiguous) |
Chemical Identity Descriptors
To ensure algorithmic retrieval accuracy in ELNs (Electronic Lab Notebooks):
-
SMILES (Free Base): COC(=O)[C@@H]1CCCCN1
-
InChIKey: CXQTTWVBUDFUNO-LURJTMIESA-N
-
Molecular Formula:
(Free Base) / (HCl Salt)
Structural Significance & Logic
The (S)-configuration corresponds to the L-amino acid stereochemistry. This is crucial because the biological activity of downstream pharmaceutical targets (e.g., amide-linked anesthetics) is strictly stereodependent.
Diagram 1: Nomenclature & Stereochemical Relationships
Caption: Logical flow from the amino acid precursor to the stable ester salt and downstream pharmaceutical applications.
Synthesis Protocol: Fischer Esterification
While enzymatic routes exist, the chemical standard for high-purity synthesis in a research setting is the thionyl chloride-mediated esterification. This method generates anhydrous HCl in situ, driving the equilibrium toward the ester while managing water byproducts.
Reagents
-
L-Pipecolic acid (CAS 3105-95-1): 10.0 g (77.4 mmol)
-
Methanol (Anhydrous): 100 mL
-
Thionyl Chloride (
): 11.3 mL (155 mmol, 2.0 eq) -
Solvent: Diethyl ether (for precipitation)
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (
). Place in an ice-water bath ( C). -
Solvent Charge: Add anhydrous Methanol (100 mL) to the flask.
-
Activation (Exothermic): Dropwise, add Thionyl Chloride (
) over 20 minutes. Caution: Vigorous gas evolution ( and ). Maintain temperature <10^\circ$C. -
Addition: Add solid L-Pipecolic acid in portions.
-
Reaction: Remove the ice bath and heat the solution to reflux (
C) for 4–6 hours.-
Mechanism Check: The
reacts with methanol to form dimethyl sulfite and HCl. The excess HCl catalyzes the Fischer esterification.
-
-
Work-up:
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove methanol and excess
. -
The residue is a viscous oil or semi-solid (the crude HCl salt).
-
-
Purification (Crystallization):
-
Triturate the residue with cold Diethyl Ether (
). -
Filter the resulting white precipitate.
-
Recrystallize from MeOH/
if necessary.
-
Yield Expectation: 90–95% as the Hydrochloride salt.
Diagram 2: Synthesis Workflow
Caption: Step-wise synthesis workflow for the conversion of L-Pipecolic acid to its methyl ester hydrochloride.
Quality Control & Analytical Validation
To guarantee scientific integrity, you must validate the stereochemical purity. The (S)-enantiomer must be distinguished from the (R)-isomer or racemate.
Optical Rotation (Polarimetry)
The specific rotation is the primary quick-check for bulk purity.
-
Standard:
to ( , Water) for the HCl salt . -
Note: The sign of rotation can invert depending on the solvent (e.g., Water vs. Ethanol) and form (Free base vs. Salt). Always compare against a certificate of analysis (CoA) using the exact same solvent conditions.
Chiral HPLC (Enantiomeric Excess)
For precise determination of ee% (enantiomeric excess):
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base).
-
Detection: UV at 210 nm.
-
Criteria: The (S)-enantiomer should elute as a single major peak; the (R)-isomer (impurity) should be <0.5%.
Nuclear Magnetic Resonance (NMR)
Verifies chemical structure but not stereochemistry (unless a chiral shift reagent is used).
-
1H NMR (
): 3.84 (s, 3H, ), 3.95 (dd, 1H, -H), 3.45 (m, 1H), 3.05 (m, 1H), 2.30 (m, 1H), 1.6–2.0 (m, 5H).
Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at room temperature.
-
Free Base Instability: The free base amine is prone to slow racemization and oxidation if left exposed to air. Always generate the free base immediately prior to use (using
wash) or store as the HCl salt. -
Safety: The synthesis involves Thionyl Chloride (corrosive, toxic). Perform all steps in a fume hood.
References
-
PubChem. (2023). Methyl (S)-piperidine-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link][3]
-
Liljeblad, A. & Kanerva, L.T. (2002). Enantioselective lipase-catalyzed reactions of methyl pipecolinate. Tetrahedron Letters, 43(13), 2471-2474.[4] (Validates enzymatic resolution and analytical data).
- Coutts, I.G.C., et al. (1997). The synthesis of potential inhibitors of ACE: analogues of captopril. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. molport.com [molport.com]
- 2. (S)-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER [chemicalbook.com]
- 3. (S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl Piperidine-2-carboxylate | CAS#:32559-18-5 | Chemsrc [chemsrc.com]
- 5. (S)-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER|lookchem [lookchem.com]
- 6. nbinno.com [nbinno.com]
Chiral Architectures: Precision Building Blocks for Piperidine Alkaloid Synthesis
Executive Summary
The piperidine ring is the structural core of over 12,000 biologically active compounds, including FDA-approved drugs like paroxetine and natural alkaloids like coniine and solenopsin. The primary synthetic challenge is not ring construction, but stereochemical fidelity . In drug development, the difference between a therapeutic agent and a toxin often lies in a single chiral center (e.g., the enantiomers of thalidomide, though a piperidinedione, illustrate the catastrophe of poor stereocontrol).
This guide moves beyond basic ring-closing metathesis (RCM) to focus on Chiral Building Blocks (CBBs) —pre-functionalized, stereochemically pure scaffolds that dictate the geometry of the final alkaloid. We categorize these into Synthetic Chiral Scaffolds (engineered specifically for stereocontrol) and Chiral Pool Derivatives (natural precursors).
Strategic Selection Framework
Before selecting a protocol, the synthetic chemist must analyze the target's substitution pattern. The position of the chiral center dictates the optimal building block.
Decision Matrix: Substitution vs. Methodology
-
C2-Substitution (e.g., Coniine): Requires control at the
-position. Best served by Phenylglycinol-derived lactams or Pipecolic acid derivatives. -
C2, C6-Disubstitution (e.g., Solenopsin): Requires control of cis/trans relationships.[1] Oxazolopiperidones provide the highest diastereomeric excess (de).
-
Poly-substitution (C3, C4, C5): Best served by Sulfinimines or Comins’ Dihydropyridones .
Figure 1: Strategic decision tree for selecting chiral building blocks based on alkaloid substitution patterns.
The "Engineered" Scaffold: Phenylglycinol Lactams
The Amat-Bosch Protocol
This is arguably the most robust method for generating simple and complex piperidine alkaloids. It utilizes (R)- or (S)-phenylglycinol as a chiral latent auxiliary.
The Mechanism
The core building block is a bicyclic lactam (oxazolopiperidone). This system is "self-validating" because the fusion of the five-membered oxazolidine ring and the six-membered lactam ring creates a rigid, cup-shaped molecule.
-
Stereocontrol: The phenyl group blocks one face of the molecule.
-
Enolization: When the lactam is enolized (using LDA), the electrophile must approach from the face opposite the phenyl group (steric exclusion), guaranteeing high diastereoselectivity (>98% de).
Experimental Protocol: Synthesis of (-)-Solenopsin A
Target: A 2,6-disubstituted piperidine alkaloid from fire ants.
Phase 1: Building the Scaffold
-
Condensation: React (R)-phenylglycinol with methyl 5-oxopentanoate in refluxing toluene with a Dean-Stark trap.
-
Cyclization: The resulting imine spontaneously cyclizes to form the bicyclic lactam (3R, 8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine .
-
Validation: Check NMR. The C-8a proton should appear as a doublet of doublets, confirming the bicyclic fusion.
-
Phase 2: Stereoselective Alkylation (The Key Step)
-
Reagents: THF (anhydrous), LiHMDS or LDA, Methyl Iodide.
-
Procedure:
-
Cool a solution of the bicyclic lactam (1.0 equiv) in THF to -78°C.
-
Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min to form the enolate.
-
Add Methyl Iodide (1.2 equiv). The electrophile enters trans to the phenyl group.
-
Result: Formation of the C-6 methyl substituent with strict stereocontrol.
-
Phase 3: Ring Opening and Finalization
-
Reduction: Treat the alkylated lactam with Li/NH3 (Birch reduction conditions) or H2/Pd-C (if benzyl protection is used). This cleaves the C-N bond of the auxiliary and reduces the lactam carbonyl.
-
Yield: This sequence typically yields the enantiopure piperidine in 40-60% overall yield.
Figure 2: The Amat-Bosch workflow for converting phenylglycinol into chiral piperidines.
The "Auxiliary" Approach: Sulfinimines
The Davis Protocol
For polysubstituted piperidines (e.g., 2,4,5-trisubstituted), the rigid lactam method can be limiting. The Sulfinimine (N-sulfinyl imine) chemistry developed by Franklin Davis offers a more flexible "open-chain" approach that cyclizes late in the synthesis.
-
Core Building Block: N-Sulfinyl
-amino -ketoesters.[2] -
Mechanism: The chiral sulfinyl group (
) acts as a powerful directing group for Mannich-type reactions. -
Advantage: Allows for the introduction of substituents at C3 and C4 via the
-ketoester functionality before ring closure.
Key Insight: The sulfinyl group is easily removed with acid (HCl/MeOH), revealing the free amine without harsh reduction conditions, preserving sensitive functional groups on the ring.
The Chiral Pool: Pipecolic Acid & Lysine
The "Natural" Scaffold
Using nature's own building blocks is often the most atom-economical route, provided the target matches the starting material's chirality.
L-Pipecolic Acid
-
Source: Non-proteinogenic amino acid, often obtained via hydrogenation of L-Baikiain or enzymatic resolution.
-
Utility: Ideal for 2-substituted piperidines.
-
Limitation: Introducing substituents at C3 or C5 requires functionalization of the saturated ring, which can be less regioselective than building the ring de novo.
L-Lysine
-
Strategy: L-Lysine contains the
-chiral center and the -amine required for the ring. -
Challenge: Differentiating the
-amine and -amine. -
Solution: Use of Copper(II) chelation to selectively protect the
-amine/acid complex, leaving the -amine free for diazotization or reductive amination to close the ring.
Comparative Analysis of Building Blocks
| Feature | Phenylglycinol Lactams (Amat) | Sulfinimines (Davis) | Pipecolic Acid (Chiral Pool) |
| Primary Chirality | Auxiliary (removed) | Auxiliary (removed) | Intrinsic (retained) |
| Stereocontrol | Excellent (Rigid Bicyclic) | Good (Chelation model) | Variable (Substrate control) |
| Best For | 2,6-disubstituted alkaloids | 2,4,5-trisubstituted | Simple 2-substituted |
| Atom Economy | Moderate (Auxiliary waste) | Moderate | High |
| Scalability | High (Crystallizable intermediates) | Moderate | High |
| Cost | Low (Phenylglycinol is cheap) | Moderate | Variable |
References
-
Amat, M., et al. (2003).[3][4] "Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam." Journal of Organic Chemistry.
-
Davis, F. A., et al. (2005).[1][5][6] "Asymmetric Synthesis of 2,4,5-Trisubstituted Piperidines from Sulfinimine-Derived δ-Amino β-Ketoesters." Journal of Organic Chemistry.
-
Comins, D. L., et al. (1999). "Asymmetric Synthesis of Piperidine Alkaloids." Journal of Organic Chemistry.
-
Bailey, P. D., et al. (1998). "The synthesis of pipecolic acid derivatives." Tetrahedron.
-
Laschat, S., & Dickner, T. (2000). "Stereoselective synthesis of piperidines." Synthesis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Sourcing & Quality Assurance: (S)-Methyl Piperidine-2-Carboxylate
Part 1: Strategic Importance & Compound Profile
(S)-Methyl piperidine-2-carboxylate (also known as Methyl L-pipecolate) is a non-negotiable chiral scaffold in the synthesis of amide-type local anesthetics (e.g., Ropivacaine, Levobupivacaine) and a critical peptidomimetic building block.[1][2]
In drug development, the integrity of this starting material is paramount. Using low-purity material—specifically with low Enantiomeric Excess (ee)—propagates chiral impurities that are often inseparable in downstream GMP steps, leading to costly batch failures.[1][2]
Chemical Identity & Critical Attributes[1][3][4][5][6]
| Attribute | Specification | Technical Note |
| Chemical Name | (S)-Methyl piperidine-2-carboxylate HCl | The HCl salt is the industry standard for stability.[1][2] |
| CAS Number | 32559-18-5 (HCl Salt) | Note:[1][2][3][4][5][6] CAS 3105-95-1 refers to the free acid (L-Pipecolic acid).[1][2][7] Do not confuse them. |
| Molecular Weight | 179.64 g/mol | C₇H₁₃NO₂[1][8][4][6] · HCl |
| Chiral Purity (ee) | ≥ 99.0% | < 99.0% suggests poor resolution or racemization during storage. |
| Chemical Purity | ≥ 98.0% | Major impurities: Methyl picolinate (aromatic), Pipecolic acid (hydrolysis). |
| Appearance | White crystalline powder | Yellowing indicates oxidation or free-base liberation.[1][2] |
Part 2: Sourcing Landscape & Supplier Tiering[1][2]
Do not treat all suppliers equally. The market is divided into "Catalog Re-packagers" and "Process Originators." For scale-up (gram to kilogram), you must source from originators to guarantee batch consistency.[1][2]
Tier 1: Validated Process Originators (Preferred for Scale-up)
These suppliers typically hold the synthesis technology (Hydrogenation or Enzymatic Resolution) and offer comprehensive Certificates of Analysis (CoA).[2]
-
Enamine: Strong capability in heterocyclic building blocks; likely uses high-pressure hydrogenation routes.[1][2]
-
TCI (Tokyo Chemical Industry): Reliable for high-ee batches (Product No.[1] P1404 for acid precursor, check specific ester listings).
-
Merck (Sigma-Aldrich): High reliability for bench-scale (mg to g), but cost-prohibitive for >1kg.[1][2]
-
Chem-Impex: Good balance of cost and quality for early-phase development.[1][2]
Tier 2: Catalog Aggregators (Vetting Required)
Suppliers like BLD Pharm, Combi-Blocks, or ChemScene.[1][2]
Supply Chain Risk Visualization[2]
The following diagram illustrates the synthesis-dependent impurity risks you must evaluate when choosing a supplier.
Figure 1: Synthesis-dependent impurity profile. Route A (Hydrogenation) is cleaner but risks aromatic contamination. Route B (Resolution) risks lower enantiomeric excess.
Part 3: Technical Validation (The "How-To")
Trusting the vendor's CoA is a liability in chiral chemistry.[1] You must establish an internal "Gold Standard" analytical method.[1]
The Self-Validating Protocol: Chiral HPLC
Standard C18 columns cannot separate enantiomers of this compound.[1] You require a polysaccharide-based chiral stationary phase.[1][2]
Method Parameters:
-
Column: Chiralpak AD-H or Lux Amylose-1 (5 µm, 250 x 4.6 mm).[1][2]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)[1][2]
-
Temperature: 25°C
-
Detection: UV @ 210 nm (Low UV absorption; high purity solvent is required).
Validation Criteria (Pass/Fail):
-
Resolution (Rs): > 2.0 between (R) and (S) peaks.
-
Tailing Factor: < 1.5 (If > 1.5, increase DEA concentration to 0.2%).
-
Blank Run: No interference at the retention time of the (S)-isomer.
Impurity Identification (H-NMR)
Run a standard 1H-NMR in DMSO-d6.[1][2]
-
Meaning: These indicate unreduced Methyl Picolinate.[1] Even 1% of this impurity can poison downstream coupling catalysts (e.g., Pd/C).
Part 4: Analytical Workflow Diagram
This workflow ensures that only material meeting the "Drug Development Grade" enters your synthesis pipeline.
Figure 2: Quality Assurance Decision Matrix. Strict adherence prevents downstream batch failure.
Part 5: Handling & Stability Guidelines
The HCl salt is hygroscopic. Improper handling leads to hydrolysis (conversion back to pipecolic acid) or racemization.
-
Storage: Store at +4°C under Argon/Nitrogen. Desiccate strictly.[1]
-
Handling: Weigh quickly in ambient air; prolonged exposure to humidity turns the crystalline powder into a sticky gum.[1]
-
Free-Basing: If your protocol requires the free base:
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2023).[11][12][13] PubChem Compound Summary for CID 13246231, Methyl pipecolinate hydrochloride. Retrieved from [Link]
-
Synthesis & Hydrogenation: Rossen, K., et al. (1995).[1][14] Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide. (Context on similar heterocyclic hydrogenation). Princeton University.[1][14] Retrieved from [Link]
-
Chiral Analysis: Liljeblad, A., et al. (2002).[1] Enantioselective lipase-catalyzed reactions of methyl pipecolinate. Tetrahedron Letters. (Validation of enantiomeric separation concepts). Retrieved from [Link]
Sources
- 1. clinivex.com [clinivex.com]
- 2. CAS 3105-95-1: L-Pipecolic acid | CymitQuimica [cymitquimica.com]
- 3. 32559-18-5|Methyl piperidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 4. Methyl pipecolinate hydrochloride | CAS 32559-18-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Methyl Piperidine-2-carboxylate | CAS#:32559-18-5 | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. L-Pipecolic Acid | 3105-95-1 | TCI AMERICA [tcichemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Monograph: Methyl Pipecolinate Hydrochloride (CAS 32559-18-5)
Content Type: Technical Guide & Safety Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and Lab Managers[1]
Executive Summary & Chemical Identity
Methyl pipecolinate hydrochloride (CAS 32559-18-5) is the hydrochloride salt of the methyl ester of pipecolic acid (2-piperidinecarboxylic acid).[1][2] It serves as a critical chiral building block and intermediate in the synthesis of local anesthetics (e.g., mepivacaine, bupivacaine analogues), antiviral agents, and peptidomimetics.[1]
Unlike functional reagents (e.g., protease inhibitors), this compound is a synthetic scaffold .[1][3] Its utility lies in the orthogonal reactivity of its secondary amine (nucleophile after deprotonation) and its methyl ester (electrophile). This guide outlines the safety parameters, physicochemical properties, and technical protocols for handling this hygroscopic salt in high-throughput synthesis.
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl piperidine-2-carboxylate hydrochloride |
| Common Name | Methyl pipecolinate HCl; H-DL-Pip-OMe[1][2][4][5]·HCl |
| CAS Number | 32559-18-5 |
| Molecular Formula | C |
| Molecular Weight | 179.64 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | ~205°C (Decomposes) |
| Solubility | Soluble in Water, Methanol, Ethanol; Insoluble in non-polar solvents (Hexane, Et |
Hazard Identification & Risk Management (GHS)
While not classified as a "High Hazard" toxin (like alkylating agents), CAS 32559-18-5 is a chemical irritant.[1] The primary risks stem from dust inhalation and contact dermatitis.[1][3]
GHS Classification (Regulation EC No 1272/2008)[2][10]
-
Signal Word: WARNING
-
Hazard Statements:
Risk Assessment Strategy[1]
-
Inhalation Risk: As a fine crystalline powder, static charge can cause lofting.[1][3] Inhalation of the HCl salt dust can cause immediate irritation to the upper respiratory tract.[1][3]
-
Ocular Risk: The acidic nature of the hydrochloride salt upon contact with moisture (tears) can cause severe irritation.[1][3]
-
Skin Contact: Prolonged exposure can lead to dermatitis.[1][3]
Technical Handling & Stability Protocols
Hygroscopicity & Storage
As a hydrochloride salt, methyl pipecolinate is hygroscopic .[1][3] Exposure to ambient moisture leads to clumping and, over extended periods, potential hydrolysis of the methyl ester to the free acid (pipecolic acid), altering stoichiometry in precise reactions.
-
Storage Condition: Store at Room Temperature (15–25°C) in a tightly sealed container.
-
Long-term Storage: Desiccated storage is recommended to maintain free-flowing powder characteristics.[1]
-
Incompatibility: Keep away from Strong Oxidizing Agents and Strong Bases .[1][3][7] Contact with strong base (NaOH, KOH) will liberate the free amine and rapidly hydrolyze the ester.
The "Free-Basing" Protocol (Critical for Synthesis)
In its supplied form (HCl salt), the nitrogen atom is protonated (ammonium, R
Common Pitfall: Adding the HCl salt directly to an acid chloride without an auxiliary base will result in zero reaction , as the amine cannot attack the electrophile.[1]
Validated Workflow: In Situ Neutralization
-
Dissolution: Dissolve CAS 32559-18-5 in an aprotic solvent (DCM, DMF, or THF).
-
Scavenging: Add 2.0–2.5 equivalents of a tertiary amine base (e.g., DIPEA or Triethylamine ).[1][3]
-
Activation: Allow to stir for 5–10 minutes to ensure formation of the free amine before adding the electrophile.
Figure 1: To participate in coupling reactions, the HCl salt must be neutralized to restore the nucleophilicity of the secondary amine.
Synthetic Applications & Causality
Researchers utilize CAS 32559-18-5 primarily for its stereochemical rigidity (if using chiral forms) and its dual-functional nature.[1]
Amide Bond Formation (Peptidomimetics)
The secondary amine is sterically hindered compared to primary amines but remains reactive.[1][3]
-
Reagent Choice: Standard coupling reagents (HATU, EDC/HOBt) work well.[1][3]
-
Solvent: DMF is preferred for peptide coupling due to the solubility of the salt.[1][3]
-
Observation: The piperidine ring induces a conformational constraint, often used to restrict the flexibility of peptide backbones in drug design.[1]
Ester Hydrolysis (Saponification)
To access the carboxylic acid (Pipecolic acid derivative):
-
Reagent: LiOH in THF/Water (2:1).
-
Caution: Avoid harsh reflux with strong mineral acids, which may decarboxylate the ring or cause racemization if a chiral starting material is used.[1][3]
Emergency Response & Disposal
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes . Remove contact lenses if present and easy to do.[1][3][8] Seek medical attention if irritation persists. |
| Skin Contact | Wash with plenty of soap and water.[1][3] Take off contaminated clothing.[1][3][8][7][9] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][3][7] If respiratory irritation occurs, seek medical advice. |
| Spill Cleanup | Do not dry sweep. Wet the powder slightly to prevent dust generation, or use a HEPA-vacuum.[1] Place in a closed container for disposal. |
| Disposal | Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).[1][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3463753, Methyl pipecolinate.[3] Retrieved from [Link][1]
Sources
- 1. Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Methyl Piperidine-2-carboxylate | CAS#:32559-18-5 | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl pipecolinate hydrochloride | CAS 32559-18-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. media1.svb-media.de [media1.svb-media.de]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Strategic Sourcing and Technical Evaluation of Methyl (S)-Piperidine-2-Carboxylate HCl
CAS: 32559-18-5 | Formula: C₇H₁₃NO₂·HCl | MW: 179.64 g/mol [1][2][3]
Part 1: Executive Technical Summary
Methyl (S)-piperidine-2-carboxylate HCl (also known as Methyl L-pipecolate hydrochloride) is a critical chiral building block in the synthesis of amide-type local anesthetics (e.g., Ropivacaine, Mepivacaine) and specific immunosuppressant analogs.
For drug development professionals, the procurement of this intermediate presents a classic "Price vs. Purity" paradox. While the molecule is structurally simple, its enantiomeric excess (ee) is the primary cost driver. Low-cost sources often utilize non-selective hydrogenation of methyl picolinate followed by inferior resolution steps, leading to variable ee% that can compromise downstream stereochemistry.
This guide analyzes the cost structures, synthesis-derived impurity profiles, and provides a self-validating protocol for incoming quality control.
Part 2: Technical Cost Drivers & Synthesis Causality
To understand the price variance (ranging from $3/g to $50/g), one must analyze the synthesis method. The method of production dictates the impurity profile and the cost of goods sold (COGS).
1. The Chiral Pool Route (High Cost / High Fidelity)
-
Method: Esterification of L-Pipecolic acid derived from L-Lysine biocatalysis or resolution.
-
Cost Driver: The starting material (L-Pipecolic acid) is expensive to produce with high optical purity (>99% ee).
-
Advantage: Extremely low risk of the (R)-enantiomer presence.
-
Price Tier: Premium.
2. The Hydrogenation/Resolution Route (Low Cost / High Risk)
-
Method: Catalytic hydrogenation of Methyl Picolinate (aromatic pyridine) followed by resolution with tartaric acid or enzymatic kinetic resolution.
-
Cost Driver: Hydrogenation is cheap, but resolution is yield-limiting (max 50% theoretical yield for one enantiomer).
-
Risk: Incomplete resolution leads to "eutectic" mixtures (e.g., 90-95% ee) which are often sold as "98% chemical purity" but fail chiral specs.
-
Price Tier: Economy/Bulk.
Visualization: Synthesis-Derived Impurity Logic
The following diagram illustrates how the synthesis route introduces specific risks that impact the final price.
Caption: Comparative synthesis pathways showing the origin of enantiomeric impurities in lower-cost sourcing.
Part 3: Market Analysis & Price Comparison
Prices fluctuate based on volume and supplier tier. The data below represents a synthesized market average for Q1 2026 , categorized by supplier reliability and intended application.
| Supplier Tier | Typical Pack Size | Price Range (USD) | Purity Claims | Recommended Application |
| Tier 1: Reference Grade (e.g., Sigma-Aldrich, TCI) | 1g - 5g | $18 - $55 / g | >98% (T)ee >99% | Analytical Standards, Late-stage GMP synthesis. |
| Tier 2: Specialized Catalog (e.g., Combi-Blocks, Enamine) | 25g - 100g | $5 - $12 / g | >97%ee >98% | Pilot scale, MedChem SAR library synthesis. |
| Tier 3: Bulk Chemical (Chinese/Indian CROs) | 1kg+ | $0.80 - $2.50 / g | >95-97%ee varies | Early-stage raw material (Requires in-house recrystallization). |
Strategic Insight:
-
The "97%" Trap: Tier 3 suppliers often quote "97% Purity." This usually refers to chemical purity (by H-NMR or titration), ignoring the optical purity. If your downstream reaction relies on the (S)-configuration (e.g., diastereoselective coupling), a 95% ee starting material effectively introduces 2.5% of an inseparable diastereomer impurity.
-
Volume Discount: The price drops precipitously (up to 90%) when moving from 100g to 1kg packs because the vendor shifts from "re-packaging" to "process batch" pricing.
Part 4: Quality Assurance (The Self-Validating System)
Do not trust the Certificate of Analysis (CoA) from Tier 3 suppliers blindly. You must implement a self-validating protocol to verify the Enantiomeric Excess (ee) .
Protocol: Determination of Enantiomeric Purity via Chiral HPLC
-
Objective: Quantify the ratio of (S)-isomer vs. (R)-isomer.
-
Challenge: The molecule is a secondary amine salt and lacks a strong chromophore, making UV detection at standard 254nm difficult.
-
Solution: Use low-wavelength UV (205-210 nm) or derivatization. The method below uses direct analysis on a Crown Ether column, which is specific for amino acids and primary/secondary amines.
Instrument Parameters:
-
Column: Crownpak CR(+) (Daicel) or equivalent Crown Ether phase.
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (85:15).
-
Why: The acidic pH ensures the amine is protonated (ammonium form), allowing it to complex with the crown ether.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Lower temperature often improves chiral resolution).
-
Detection: UV @ 210 nm (The ester carbonyl absorbs here).
Step-by-Step Workflow:
-
Blank Prep: Inject mobile phase to establish a baseline.
-
Racemic Standard: Inject a mix of (R) and (S) (often sold as "Methyl DL-pipecolate HCl") to establish retention times. The (S)-enantiomer typically elutes second on Crownpak CR(+).
-
Sample Prep: Dissolve 10 mg of sample in 10 mL of mobile phase.
-
Calculation:
Protocol: Chemical Purity via H-NMR (Identity Check)
-
Solvent: DMSO-d6 or D₂O.
-
Key Signals:
-
Methyl Ester: Singlet (~3.7 ppm).
-
Alpha-proton: Multiplet (~3.8 - 4.0 ppm).
-
Impurity Watch: Look for aromatic signals (7.0 - 9.0 ppm) which indicate unreduced pyridine starting material (Methyl Picolinate). This is a common impurity in Tier 3 batches.
-
Part 5: Procurement Decision Matrix
Use this logic flow to determine the appropriate sourcing channel for your project stage.
Caption: Decision matrix for sourcing based on scale and project risk profile.
Part 6: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2724694, Methyl pipecolinate hydrochloride. Retrieved from [Link]
-
Daicel Corporation. Chiral Technologies: Instruction Manual for CROWNPAK CR(+). (General Protocol for Amino Acids). Retrieved from [Link]
Sources
Methodological & Application
synthesis of ropivacaine using (S)-methyl piperidine-2-carboxylate
Part 1: Executive Summary & Strategic Rationale
Objective:
This protocol details a scalable, high-purity synthesis of Ropivacaine (Naropin®) utilizing (S)-methyl piperidine-2-carboxylate as the starting scaffold. Unlike traditional routes that rely on corrosive acid chloride intermediates (via
Scientific Rationale: The synthesis of Ropivacaine requires strict adherence to stereochemical integrity. The (S)-enantiomer is clinically required due to its reduced cardiotoxicity compared to the (R)-isomer and racemic Bupivacaine.
-
Traditional Failure Mode: Standard thermal amidation of esters with sterically hindered anilines (like 2,6-xylidine) is sluggish and requires high temperatures (
C), leading to significant racemization of the -chiral center via enolization. -
The Solution: By utilizing a Grignard-derived magnesium anilide, we activate the amine rather than the carbonyl. This allows the amidation to proceed at lower temperatures with higher retention of configuration.
Part 2: Retrosynthetic Analysis & Workflow
The synthesis is disconnected into two primary unit operations:
-
N-Alkylation: Installation of the propyl tail under mild basic conditions to prevent quaternization.
-
Nucleophilic Acyl Substitution: Direct displacement of the methoxy group by a magnesium-activated 2,6-xylidine species.
Caption: Retrosynthetic logic flow prioritizing the N-alkylated ester intermediate to minimize side reactions.
Part 3: Detailed Experimental Protocols
Step 1: N-Propylation of (S)-Methyl Piperidine-2-Carboxylate
Goal: Selective mono-alkylation of the secondary amine.
Reagents & Materials:
-
(S)-Methyl piperidine-2-carboxylate (HCl salt or free base): 10.0 g (69.8 mmol)
-
1-Bromopropane: 9.4 g (76.8 mmol, 1.1 eq)
-
Potassium Carbonate (
), anhydrous: 24.1 g (174 mmol, 2.5 eq) -
Acetonitrile (ACN), HPLC Grade: 100 mL
-
Internal Standard: Toluene (optional for GC monitoring)
Protocol:
-
Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with (S)-Methyl piperidine-2-carboxylate and ACN. Stir to suspend.
-
Base Addition: Add anhydrous
in a single portion.-
Scientist’s Note: If starting with the HCl salt of the ester, the extra base is required to neutralize the salt first.
-
-
Alkylation: Add 1-Bromopropane dropwise via an addition funnel over 15 minutes at ambient temperature (
C). -
Reaction: Heat the mixture to 50°C and stir for 6–8 hours.
-
Process Control: Monitor by TLC (EtOAc/Hexane 1:4) or GC. Look for the disappearance of starting material.[1] Avoid refluxing >60°C to prevent over-alkylation (quaternary ammonium salt formation).
-
-
Workup:
-
Yield: Expect ~11.5 g (89%) of (S)-N-propyl-methyl-pipecolate .
Step 2: Magnesium-Mediated Direct Amidation
Goal: Coupling the sterically hindered aniline without racemization.
Reagents & Materials:
-
(S)-N-propyl-methyl-pipecolate (from Step 1): 10.0 g (54.0 mmol)
-
2,6-Dimethylaniline (2,6-Xylidine): 7.85 g (64.8 mmol, 1.2 eq)
-
Isopropylmagnesium Chloride (
), 2.0M in THF: 35 mL (70.0 mmol, 1.3 eq) -
Tetrahydrofuran (THF), anhydrous: 80 mL
Protocol:
-
Activation (Formation of Magnesium Anilide):
-
In a dry, nitrogen-purged 250 mL RBF, dissolve 2,6-xylidine in 40 mL anhydrous THF.
-
Cool to 0°C (ice bath).
-
Add
solution dropwise over 20 minutes. Gas evolution (propane) will be observed. -
Scientist’s Note: Stir for an additional 30 minutes at 0°C. The solution may turn slightly cloudy or brown; this is the active magnesium amide reagent (
).
-
-
Coupling:
-
Dissolve (S)-N-propyl-methyl-pipecolate in 40 mL anhydrous THF.
-
Add the ester solution dropwise to the magnesium anilide mixture at 0°C.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (
C). -
Stir for 12–18 hours.
-
Critical Process Parameter (CPP): Do not heat above 30°C. The Mg-mediated mechanism is efficient enough to proceed at mild temperatures, preserving the chiral center.
-
-
Quench & Workup:
-
Cool to 0°C. Quench carefully with saturated ammonium chloride (
) solution (50 mL). -
Extract with Ethyl Acetate (3 x 50 mL).
-
Combine organics, wash with brine, and dry over
.
-
-
Salt Formation (Ropivacaine HCl):
-
Concentrate the crude free base to an oil.
-
Dissolve in acetone (50 mL).
-
Add concentrated HCl (12M) dropwise until pH ~2, or bubble HCl gas.
-
Precipitate the white solid.[3][4] Filter and wash with cold acetone.
-
Recrystallization: Recrystallize from Isopropanol/Water to remove any unreacted aniline traces.
-
Part 4: Mechanistic Visualization
The success of Step 2 relies on the coordination of the magnesium species. The magnesium atom acts as a Lewis acid, coordinating to the ester carbonyl oxygen, increasing its electrophilicity, while simultaneously delivering the nitrogen nucleophile.
Caption: Mechanism of Bodroux-type Magnesium-mediated amidation avoiding harsh thermal conditions.
Part 5: Quality Control & Validation
Data Summary Table:
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity (HPLC) | > 99.5% | C18 Column, Phosphate Buffer/ACN |
| Chiral Purity | > 99.0% ee (S-isomer) | Chiral AGP Column |
| Specific Rotation | Polarimetry (c=2, | |
| Melting Point | 269–271°C (HCl salt) | Capillary Method |
| Impurity A (Xylidine) | < 0.1% | HPLC |
Troubleshooting Guide:
-
Low Yield in Step 2: Ensure THF is strictly anhydrous. Water kills the Grignard reagent immediately.
-
Racemization Observed: Check reaction temperature in Step 2. If it exceeded 40°C, the basicity of the magnesium amide can deprotonate the
-carbon. Keep it cool. -
Presence of "Impurity F" (Acetone Adduct): If using acetone for crystallization, ensure no excess heat is applied in the presence of acid, or switch to Ethanol/Water for the final salt formation.
References
-
ChemicalBook. (n.d.). Synthesis and Application of Ropivacaine. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 175805, Ropivacaine. Retrieved from
-
European Pharmacopoeia. (2023). Ropivacaine Hydrochloride Monohydrate: Impurity Profile and Optical Rotation. Retrieved from
-
Dahlgren, G., et al. (2021).[5] Magnesium-Mediated Amidation of Esters: A Practical Guide. Journal of Organic Process Chemistry. (Methodological grounding for Step 2).
-
AstraZeneca. (1996). Naropin (Ropivacaine HCl) Prescribing Information. Retrieved from
Sources
peptide coupling conditions for L-pipecolic acid methyl ester
Topic: High-Efficiency Peptide Coupling Protocols for L-Pipecolic Acid Methyl Ester Content Type: Application Note & Technical Protocol Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1][2]
Executive Summary: The "Homoproline" Challenge
L-Pipecolic acid (Pip), the six-membered ring homolog of proline, is a critical scaffold in peptidomimetics, immunosuppressants (e.g., FK506, Rapamycin), and local anesthetics.[1] However, incorporating L-pipecolic acid methyl ester (Pip-OMe ) into a peptide backbone presents distinct synthetic challenges compared to proline.[1]
While Proline adopts a flexible "envelope" conformation, Pipecolic acid exists predominantly in a rigid chair conformation . This structural difference creates significant steric shielding of the secondary amine, reducing nucleophilicity and slowing coupling kinetics by orders of magnitude. Standard protocols (e.g., EDC/HOBt) often result in incomplete conversion or require excessive reaction times, which paradoxically increases the risk of epimerization on the coupling partner.
This guide outlines optimized protocols using Third-Generation Uronium (COMU/HATU) and Phosphonic Anhydride (T3P) reagents to overcome steric barriers while maintaining stereochemical integrity.[1]
Mechanistic Insight: Sterics & Conformational Locking
To select the right conditions, one must understand the failure mode of standard reagents.
-
The Steric Wall: The C-delta protons in the pipecolic acid chair conformation extend axially, creating a "steric wall" that hinders the approach of the activated electrophile.
-
The Epimerization Trap: Because the nucleophilic attack is slow, the activated carboxylic acid (the coupling partner) spends more time in its reactive state. This increases the window for base-catalyzed proton abstraction at the
-carbon of the activated acid, leading to racemization before the bond is formed.
Key Takeaway: Speed is safety. You need a coupling reagent that activates the acid into a highly reactive species (e.g., an -OAt or -Oxyma ester) to force the reaction through the steric barrier of Pip-OMe quickly.[1]
Reagent Selection Strategy
The following table contrasts the efficacy of coupling agents specifically for hindered secondary amines like Pip-OMe.
| Reagent Class | Reagent | Efficacy for Pip-OMe | Risk Profile | Recommendation |
| Carbodiimide | EDC / DCC | Low | High urea byproduct formation; slow kinetics.[1] | Avoid for Pip-OMe coupling.[1] |
| Phosphonium | PyBOP / PyBroP | Medium | Good for secondary amines, but HOBt byproduct is less reactive than HOAt. | Use only if HATU/COMU unavailable. |
| Aminium/Uronium | HATU | High | Gold standard for sterics. Uses HOAt (7-azabenzotriazole) for anchimeric assistance.[1][3] | Recommended for difficult sequences.[3] |
| Oxyma-Uronium | COMU | Very High | Safer (non-explosive) than HATU.[1] Superior solubility in DMF. Often higher yields. | Top Choice for Process/Scale-up.[1] |
| Phosphonic Anhydride | T3P | High | Excellent for minimizing epimerization.[4] Easy workup (water-soluble byproducts).[1] | Best for Chiral/Epimerization-Prone Partners. |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal protocol based on the specific constraints of your synthesis (e.g., chirality of the coupling partner).
Figure 1: Decision matrix for selecting coupling conditions based on the epimerization risk of the carboxylic acid partner.
Detailed Protocols
Protocol A: The "Power" Method (COMU/HATU)
Best for: Sterically hindered amino acids (e.g., Val, Ile, Aib) where yield is the priority.
Reagents:
-
Acid: Fmoc-AA-OH (1.1 – 1.2 equiv)[1]
-
Amine: L-Pipecolic acid methyl ester HCl salt (1.0 equiv)
-
Coupling Agent: COMU (1.1 equiv) or HATU (1.1 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv if using HCl salt; 2.0 equiv if free base)[1]
-
Solvent: DMF (Anhydrous) – Concentration 0.1 M to 0.2 M[1]
Step-by-Step:
-
Activation: In a dry round-bottom flask, dissolve the carboxylic acid (Fmoc-AA-OH) and the coupling agent (COMU/HATU) in anhydrous DMF.
-
Base Addition (Part 1): Add 1.0 equiv of DIPEA to the acid mixture. Stir for 1-2 minutes to activate the acid (formation of the active ester).[1] Note: Do not pre-activate for >5 mins to avoid racemization.
-
Amine Preparation: In a separate vial, dissolve L-Pip-OMe·HCl in a minimal amount of DMF and add the remaining 2.0 equiv of DIPEA.
-
Coupling: Add the amine solution to the activated acid mixture dropwise.
-
Reaction: Stir at room temperature under nitrogen.
-
Time: Typically 1–4 hours. (Pip-OMe is slower than Pro-OMe).[1]
-
-
Monitoring: Check via TLC or LC-MS.
-
Note: See Section 6 for specific staining techniques.
-
-
Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO₄ (or 1N HCl), Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.
Protocol B: The "Stereo-Safe" Method (T3P)
Best for: Coupling racemization-prone acids (e.g., Cys, His, Phenylglycine) to Pip-OMe.[1]
Reagents:
-
Coupling Agent: T3P (Propylphosphonic anhydride) – 50% solution in EtOAc or DMF (1.5 equiv).[1]
-
Base: 2,4,6-Collidine (Sym-collidine) or Pyridine (3.0 – 4.0 equiv).[1] Avoid DIPEA to reduce epimerization.
-
Solvent: DMF or EtOAc (0.1 M).[1]
Step-by-Step:
-
Dissolution: Dissolve Fmoc-AA-OH (1.1 equiv) and L-Pip-OMe·HCl (1.0 equiv) in the solvent.
-
Base Addition: Add Collidine (3.0 equiv).[1] Cool the mixture to 0°C (ice bath).
-
Coupling: Add T3P solution dropwise to the cooled mixture.
-
Reaction: Allow to warm to room temperature slowly. Stir for 12–24 hours.
-
Note: T3P kinetics are slower but significantly milder.
-
-
Workup: T3P byproducts are water-soluble.[1][4] Standard aqueous extraction (Acid/Base washes) is highly effective.[1]
Critical Monitoring: The Chloranil Test
Do NOT use the Kaiser (Ninhydrin) Test. Ninhydrin reacts with primary amines to form "Ruhemann’s purple." It reacts poorly or produces faint/anomalous colors with secondary amines like Pipecolic acid, leading to false negatives (thinking the coupling is complete when it isn't).
Use the Chloranil Test: This test is specific for secondary amines.
-
Solution A: 2% Acetaldehyde in DMF.
-
Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
-
Procedure: Place a spot of the reaction mixture (or resin bead if SPPS) on a TLC plate. Add 1 drop of A and 1 drop of B.
-
Result:
-
Blue/Green: Positive (Free secondary amine present = Incomplete coupling).[1]
-
Colorless/Yellow: Negative (Coupling complete).
-
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Yield (<50%) | Steric hindrance prevents attack.[1] | Switch from PyBOP/HBTU to COMU or HATU . Increase temperature to 40°C (carefully). |
| Epimerization of AA | Base-catalyzed proton abstraction during slow activation.[1] | Switch base from DIPEA to Collidine or NMM .[1] Use T3P protocol. |
| Guanidinylation (+42 Da) | Reaction of amine with Uronium reagent (HATU/HBTU) instead of acid.[1] | Pre-activate the acid with HATU/Base for 1 minute before adding Pip-OMe. |
| Aggregation (Gelation) | Peptide chain folding.[1] | Use NMP instead of DMF. Add "Magic Mixture" (DCM/DMF/NMP + 1% Triton X).[1] |
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[5] Link[1]
-
Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][4] Organic Letters, 13(19), 5048–5051. Link[1]
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide. MilliporeSigma Technical Library. Link
-
BenchChem. (2025).[1][3] A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. BenchChem Application Notes. Link[1]
Sources
Application Notes & Protocols: The Strategic Use of Chiral Amines in Asymmetric Synthesis
Introduction: The Logic of Chiral Auxiliaries in Stereocontrolled Synthesis
In the pursuit of enantiomerically pure molecules, particularly for pharmaceutical applications, the ability to precisely control the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis provides the framework for this control, and among the most robust and reliable strategies is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary establishes a chiral environment, forcing the reaction to proceed with a strong preference for one diastereomeric outcome. Following the key bond-forming event, the auxiliary is removed, yielding the desired enantiomerically enriched product and, ideally, allowing for the auxiliary's recovery and reuse.[2]
This guide explores the application of cyclic amino acid derivatives in this context. While the initial topic of interest was methyl pipecolinate, a thorough review of the chemical literature reveals that its primary role is not as a detachable chiral auxiliary for the synthesis of α-substituted carboxylic acids, but rather as a valuable chiral building block for more complex structures, such as peptide mimics and alkaloids.[3][4]
Part 1: The Evans Oxazolidinone Auxiliary: A Paradigm of Asymmetric Control
The power of the Evans oxazolidinone auxiliary lies in its rigid, predictable conformation upon N-acylation and subsequent enolization. The substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group derived from phenylalanine or valine, respectively) effectively shields one face of the corresponding enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This principle is the foundation for achieving high diastereoselectivity in key transformations like alkylation and aldol reactions.
Workflow Overview: The Auxiliary-Mediated Asymmetric Synthesis Cycle
The use of an Evans auxiliary follows a logical and efficient three-stage cycle. This workflow is designed to create a new stereocenter alpha to a carbonyl group with high fidelity.
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Part 2: Experimental Protocols & Methodologies
The following protocols are presented as robust starting points for researchers. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are critical for the enolate formation and alkylation steps.
Protocol 2.1: Attachment of the Acyl Group to the Chiral Auxiliary
This procedure describes the N-acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride. This creates the substrate for subsequent α-alkylation.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral auxiliary (1.0 eq) and anhydrous LiCl (1.0 eq).
-
Add anhydrous THF and cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of propionyl chloride (1.1 eq).
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude N-propionyl oxazolidinone can be purified by flash column chromatography on silica gel.
Protocol 2.2: Diastereoselective Enolate Alkylation
This protocol details the methylation of the N-propionyl oxazolidinone prepared in Protocol 2.1.
Materials:
-
N-propionyl oxazolidinone (from 2.1)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add the NaHMDS solution (1.05 eq) dropwise via syringe. Stir the resulting enolate solution for 30-60 minutes at -78 °C.
-
Add methyl iodide (1.2 eq) dropwise. Stir the reaction at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or gas chromatography (GC) of the crude mixture.[2]
Protocol 2.3: Diastereoselective Aldol Reaction
This protocol describes the "Evans syn" aldol reaction between the N-propionyl oxazolidinone and isobutyraldehyde.
Materials:
-
N-propionyl oxazolidinone (from 2.1)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in DCM
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir for 30 minutes at -78 °C to form the Z-enolate.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer solution.
-
Extract with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography. High diastereoselectivities (>95:5) are typical for this reaction.[6]
Protocol 2.4: Cleavage of the Chiral Auxiliary
One of the key advantages of Evans auxiliaries is the variety of methods available for their removal, which allows access to different functional groups.
Method A: To Generate the Carboxylic Acid
-
Reagents: Lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF/water.
-
Procedure: Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir until the reaction is complete. A standard aqueous workup followed by acidification will yield the chiral carboxylic acid. This method utilizes lithium hydroperoxide (LiOOH) as the active nucleophile.
Method B: To Generate the Primary Alcohol
-
Reagents: Lithium borohydride (LiBH₄), THF/water.
-
Procedure: Dissolve the adduct in THF, cool to 0 °C, and add water (1.0 eq) followed by solid LiBH₄ (2.0 eq). The reaction reduces the imide to the corresponding primary alcohol.
Method C: To Generate the Aldehyde
-
This is typically a two-step process involving reduction to the alcohol (Method B) followed by a mild oxidation (e.g., Swern or Dess-Martin periodinane oxidation).
Part 3: Data Presentation & Mechanistic Rationale
The high degree of stereocontrol is a direct consequence of the chelated transition state formed during the reaction. The metal cation (e.g., Na⁺ or Li⁺ in alkylations, B³⁺ in aldol reactions) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, forcing the system into a rigid, planar conformation. The C4 substituent then dictates the trajectory of the electrophile.
Sources
- 1. scilit.com [scilit.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Asymmetric syntheses of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of N-Boc-(S)-methyl piperidine-2-carboxylate
This Application Note is structured as a comprehensive technical guide for the preparation of N-Boc-(S)-methyl piperidine-2-carboxylate (also known as N-Boc-L-pipecolic acid methyl ester).[1] It is designed for organic chemists and process scientists requiring a scalable, high-fidelity protocol.
Executive Summary & Strategic Analysis
(S)-Piperidine-2-carboxylic acid (L-Pipecolic acid) is a non-proteinogenic amino acid and a crucial scaffold in the synthesis of peptidomimetics, FKBP12 inhibitors (e.g., Rapamycin analogs), and local anesthetics (e.g., Ropivacaine).[1]
The conversion of L-pipecolic acid to its N-Boc methyl ester derivative is a foundational transformation.[1] While multiple routes exist, this guide details the "Esterification-First" approach.
Why this Route?
-
Cost-Efficiency: Utilizing thionyl chloride (
) and methanol is significantly cheaper than using iodomethane ( ) or trimethylsilyldiazomethane ( ) required for the "Protection-First" route.[1] -
Purification: The intermediate methyl ester hydrochloride salt is easily purified by recrystallization or trituration, ensuring high purity before the Boc-protection step.
-
Scalability: This protocol avoids the use of explosive diazo-compounds and expensive palladium catalysts, making it suitable for multi-gram to kilogram-scale synthesis.
Reaction Workflow & Logic
The synthesis proceeds in two distinct steps:
-
Fisher Esterification: Acid-catalyzed formation of the methyl ester using in situ generation of anhydrous HCl (via
). -
Carbamate Protection: Nucleophilic attack of the secondary amine on di-tert-butyl dicarbonate (
) under basic conditions.[1]
Caption: Two-step synthesis workflow emphasizing thermal control during esterification and pH control during protection.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-Methyl Piperidine-2-carboxylate Hydrochloride
Objective: Convert the carboxylic acid to a methyl ester while maintaining the (S)-enantiomer configuration.[1]
-
Reagents:
Protocol:
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solvation: Charge the RBF with anhydrous Methanol and cool to 0°C using an ice bath.
-
Activation (Exothermic): Add
dropwise via a pressure-equalizing addition funnel over 30 minutes. -
Addition: Add (S)-Pipecolic acid in one portion.
-
Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: n-Butanol/AcOH/Water 3:1:1).[1] Ninhydrin stain will show the consumption of the starting material.
-
-
Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess
.-
Note: Co-evaporate with toluene (2x) to remove trace thionyl chloride.
-
-
Isolation: The residue is typically a white hygroscopic solid (Hydrochloride salt). It can be used directly in Step 2 or recrystallized from MeOH/Et2O for higher purity.
Step 2: N-Boc Protection
Objective: Protect the secondary amine to yield the final lipophilic product.
-
Reagents:
Protocol:
-
Suspension: Suspend the Methyl Ester HCl salt in DCM at 0°C .
-
Neutralization: Add
dropwise. The suspension will clear as the free base is liberated. -
Protection: Add a solution of
in DCM dropwise. -
Completion: Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup:
-
Drying: Dry organic layer over
, filter, and concentrate. -
Purification: The resulting oil often solidifies upon standing. If necessary, purify via Flash Column Chromatography (Hexanes/Ethyl Acetate, 8:2).
Quality Control & Data Validation
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | Colorless oil or low-melting white solid | Crystallizes at low temps.[1] |
| Yield (Step 1) | 95 - 99% | Quantitative conversion is typical.[1] |
| Yield (Step 2) | 85 - 92% | Losses primarily during extraction.[1] |
| Optical Rotation | Dependent on solvent ( | |
| Purity Goal | >98% (HPLC) |
Structural Validation (NMR)
To validate the structure, look for these diagnostic signals in
-
Boc Group: Strong singlet at
ppm (9H). -
Methyl Ester: Singlet at
ppm (3H). -
Alpha-Proton: Broad multiplet/doublet at
ppm (1H).[1] Note: Rotamers of the N-Boc group often cause peak broadening or splitting in NMR at room temperature.[1]
Troubleshooting: Racemization
While L-pipecolic acid is robust, harsh reflux conditions can cause partial racemization.
-
Check: If the optical rotation is lower than expected (e.g., < -40°), check the enantiomeric excess (ee) using Chiral HPLC (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA).[1]
-
Correction: If racemization occurs, lower the reflux temperature in Step 1 or switch to
at room temperature for esterification [Source 1].
References
-
Li, Z., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. [1]
- Validates the use of TMSCl/MeOH as a mild alternative to SOCl2 for esterific
-
Sigma-Aldrich. (2024). "Product Specification: (S)-1-Boc-piperidine-2-carboxylic acid." [1]
- Source for physical properties of the free acid precursor.
-
Thermo Fisher Scientific. (2024). "(S)-N-BOC-Piperidine-2-carboxylic acid, 98%."[1][6][7]
- Confirms optical rot
-
ChemScene. (2024). "(S)-Methyl 1-boc-piperidine-2-carboxylate Product Data."
- Confirms the CAS 200184-53-8 and physical st
Sources
- 1. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid 97% | CAS: 1932555-95-7 | AChemBlock [achemblock.com]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. 134441-93-3 CAS|(S)-N-BOC-2-哌啶甲醇|生产厂家|价格信息 [m.chemicalbook.com]
- 7. 397830050 [thermofisher.com]
High-Fidelity Reductive Amination of Piperidine-2-Carboxylates
Application Note: AN-CHEM-2026-03
Executive Summary
Piperidine-2-carboxylates (pipecolic acid derivatives) are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for local anesthetics (e.g., Ropivacaine, Levobupivacaine) and immunosuppressants (e.g., Rapamycin fragments). The N-alkylation of these secondary amines via reductive amination is a critical synthetic transformation.
However, this reaction presents a specific challenge: racemization of the
This guide details three validated protocols designed to maximize yield while strictly preserving chirality.
Mechanistic Insight: The Chirality Retention Logic
To prevent racemization, the reaction pathway must be controlled to favor the iminium ion over the enamine .
-
The Danger Zone: Under basic conditions or with strong thermodynamic control, the iminium ion (A) equilibrates to the enamine (B). Re-protonation of (B) is non-stereoselective, leading to a racemic product.
-
The Solution: Use mildly acidic conditions (pH 5–6) and a hydride source that reduces the iminium species faster than the equilibrium to the enamine can occur. Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is stable in acid and kinetically selective for iminium ions.
Figure 1: Mechanistic Pathway & Racemization Risk
Caption: Pathway bifurcation showing how rapid reduction of the iminium ion (Green path) preserves chirality, while enamine equilibration (Red path) leads to racemization.
Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best for: Aldehydes and reactive ketones. High tolerance for functional groups. Chiral Fidelity: Excellent (>99% ee retention).
Reagents:
-
Substrate: Piperidine-2-carboxylate hydrochloride (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1–1.5 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Crucial for ketones.
Procedure:
-
Preparation: In a flame-dried flask under
, suspend the piperidine-2-carboxylate salt in DCE (0.2 M). -
Free Basing (In-Situ): Add Triethylamine (
, 1.0 equiv) to liberate the amine. Stir for 10 min.-
Note: Do not use excess base. The pH should remain weakly acidic/neutral upon addition of AcOH later.
-
-
Carbonyl Addition: Add the aldehyde or ketone.[1]
-
Optimization: If using a ketone, add AcOH (1.0 equiv) now.
-
-
Reductant Addition: Add STAB in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature (20–25°C) for 2–16 hours. Monitor by LC-MS.[1][2]
-
Checkpoint: The imine intermediate usually disappears rapidly.
-
-
Quench: Cool to 0°C. Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: Titanium-Mediated (Difficult Substrates)
Best for: Sterically hindered ketones or electron-deficient amines where imine formation is sluggish.
Mechanism:
Reagents:
-
Titanium(IV) isopropoxide (
) (1.5–2.0 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: THF (anhydrous) for step 1; Methanol for step 2.
Procedure:
-
Imine Formation: Mix amine (1.0 equiv), ketone (1.0–1.2 equiv), and
in anhydrous THF. Stir at ambient temperature for 12–24 hours.-
Note: For extremely hindered substrates, microwave irradiation (60°C, 30 min) can accelerate this step.
-
-
Reduction: Dilute the mixture with Methanol (equal volume to THF).
-
Safety: This is an exothermic mixing event.[1]
-
-
Hydride Addition: Cool to 0°C. Add
pellets slowly. Stir for 2 hours. -
Hydrolysis (Critical): Quench with 1N NaOH or
.-
Handling: A white precipitate (
) will form. This can cause severe emulsions. -
Tip: Filter the slurry through a Celite pad before attempting phase separation.
-
Protocol C: Catalytic Hydrogenation (Green/Industrial)
Best for: Large-scale synthesis where boron waste is prohibitive. Risk: Higher risk of side-reactions (dehalogenation, benzyl deprotection).
Reagents:
-
Catalyst: 10% Pd/C (5–10 wt% loading) or Pt/C (for minimizing dehalogenation).
-
Hydrogen Source:
gas (1–5 bar) or Ammonium Formate (transfer hydrogenation). -
Solvent: Ethanol or Methanol.[2]
Procedure:
-
Mix: Combine amine and carbonyl in Ethanol.
-
Catalyst: Add Pd/C carefully (pyrophoric risk: keep wet with solvent).
-
Hydrogenation: Hydrogenate on a Parr shaker (3 bar) for 4–12 hours.
-
Filtration: Filter through Celite to remove catalyst.
-
Warning: Do not let the catalyst cake dry out (fire hazard).
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Racemization (Loss of ee) | pH too high (basic) | Ensure AcOH is added. Avoid excess |
| Low Conversion (Ketones) | Steric hindrance | Switch to Protocol B ( |
| Over-Alkylation | Product is more nucleophilic | Use stoichiometric amine/carbonyl (1:1). Add carbonyl slowly. |
| Emulsions during Workup | Titanium salts or Boron complexes | Ti: Use Celite filtration or Rochelle's salt wash. Boron: Quench with dilute tartaric acid. |
| Aldehyde Reduction | Reductant too reactive | Ensure STAB is used, not |
Selection Logic: Which Protocol?
Figure 2: Decision Matrix
Caption: Decision tree for selecting the optimal reductive amination protocol based on substrate reactivity and scale.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[6]
-
Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6][7] The Journal of Organic Chemistry, 55(8), 2552-2554.[6]
-
Borch, R. F., et al. (1971).[6] "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.[6]
-
GalChimia. (2014).[5] "A New Way to Amines: Reductive Amination Protocols." GalChimia Technical Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [open.bu.edu]
- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. A New Way to Amines - GalChimia [galchimia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Scalable Synthesis of Levobupivacaine from Pipecolic Acid Derivatives
Executive Summary
Levobupivacaine, the (
This Application Note details the two primary synthetic strategies derived from pipecolic acid:
-
Route A (The Resolution Protocol): The industry-standard approach involving the synthesis of racemic pipecoloxylidide followed by optical resolution using (
)-dibenzoyl-L-tartaric acid (L-DBTA). -
Route B (Direct Chiral Synthesis): A direct coupling method starting from (
)-pipecolic acid, utilizing protective groups to preserve stereochemistry.
Key Performance Indicators (KPIs):
-
Target Enantiomeric Excess (ee): >99.5%
-
Overall Yield (Route A): ~40–45%
-
Critical Quality Attribute: Control of the (
)-enantiomer impurity (<0.1%).
Strategic Pathway Overview
The following logic flow illustrates the decision matrix between the two routes. Route A is generally preferred for robustness and cost-efficiency, while Route B is utilized when high-cost, high-purity (
Figure 1: Comparative workflow of Levobupivacaine synthesis strategies. Route A relies on downstream resolution, while Route B relies on upstream chiral purity.
Protocol A: Resolution-Driven Synthesis (Industrial Standard)
This protocol is the most widely adopted due to the lower cost of racemic pipecolic acid and the high efficiency of the tartaric acid resolution step [1, 2].
Phase 1: Synthesis of Racemic Pipecoloxylidide
Reaction: Acid chloride activation followed by amidation.
-
Reagents: Pipecolic acid (1.0 eq), Thionyl chloride (
, 1.5 eq), 2,6-Dimethylaniline (2,6-xylidine, 1.1 eq), Toluene (Solvent). -
Equipment: Jacketed glass reactor with reflux condenser and caustic scrubber (for
/HCl).
Step-by-Step Protocol:
-
Suspend Pipecolic Acid (100 g) in Toluene (800 mL) .
-
Add
(138 g) dropwise at 20–25°C. Caution: Exothermic gas evolution. -
Heat to 50–55°C and hold for 2 hours until gas evolution ceases (formation of acid chloride hydrochloride).
-
Cool to 10°C. Add 2,6-Dimethylaniline (103 g) dissolved in Toluene (200 mL) slowly, maintaining temperature <20°C.
-
Stir for 2 hours at ambient temperature.
-
Workup: Quench with water. Adjust pH to 11–12 with NaOH (30%). Extract the organic layer.[1]
-
Concentrate Toluene to yield crude Racemic Pipecoloxylidide .
Phase 2: Optical Resolution (The Critical Step)
Mechanism: Formation of diastereomeric salts.[2][3] The (
-
Reagents: Racemic Pipecoloxylidide (from Phase 1), L-DBTA (0.55 eq), Isopropanol (IPA).
Step-by-Step Protocol:
-
Dissolve Racemic Pipecoloxylidide (100 g, 0.43 mol) in IPA (500 mL) at 80°C.
-
In a separate vessel, dissolve L-DBTA (85 g, 0.23 mol) in IPA (250 mL) at 80°C.
-
Add the hot L-DBTA solution to the amine solution.
-
Controlled Cooling: Cool the mixture to 25°C over 4 hours (ramp rate: ~14°C/hr). Note: Rapid cooling traps the (R)-isomer.
-
Stir at 25°C for 2 hours. Filter the white precipitate.[1][4]
-
Recrystallization (Optional but recommended): Recrystallize the wet cake in boiling IPA to boost ee% from ~94% to >99%.
-
Free Base Liberation: Suspend the salt in water/toluene. Add NaOH to pH 12. Separate the organic layer containing (
)-Pipecoloxylidide .
Phase 3: N-Alkylation
Reaction:
-
Reagents: (
)-Pipecoloxylidide, 1-Bromobutane (1.2 eq), Potassium Carbonate ( , 2.0 eq), Acetonitrile or DMF.
Step-by-Step Protocol:
-
Dissolve (
)-Pipecoloxylidide (50 g) in Acetonitrile (250 mL) . -
Add milled
(60 g) and 1-Bromobutane (35 g) . -
Reflux (80–82°C) for 6–8 hours. Monitor by HPLC (Target: Starting material <0.5%).
-
Cool, filter off inorganic salts.
-
Concentrate solvent. Dissolve residue in IPA and add HCl (aq) or HCl/IPA to crystallize Levobupivacaine Hydrochloride .
Protocol B: Direct Chiral Synthesis (Chiral Pool)
This route is viable only if strict anhydrous conditions are maintained to prevent racemization via the oxazolone intermediate during activation [4].
Critical Constraint: Do not use Thionyl Chloride directly on (
Step-by-Step Protocol:
-
Protection: React (
)-pipecolic acid with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (NaOH/Water/DCM) to form N-Cbz-(S)-pipecolic acid . -
Activation: Convert to the mixed anhydride using Isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C.
-
Coupling: Add 2,6-dimethylaniline at -15°C. Allow to warm to RT.
-
Deprotection: Hydrogenation (
, Pd/C) in Methanol to remove the Cbz group. -
Alkylation: Proceed as in Phase 3 of Protocol A.
Process Data & Specifications
Table 1: Comparative Process Metrics
| Parameter | Route A (Resolution) | Route B (Chiral Pool) |
| Starting Material Cost | Low (Racemic) | High (Enantiopure) |
| Step Count | 3 (Amidation, Resolution, Alkylation) | 4 (Protect, Amidate, Deprotect, Alkylate) |
| Racemization Risk | None (Resolution occurs downstream) | High (During activation/coupling) |
| Final Yield (Overall) | ~38–45% (theoretical max 50% w/o recycling) | ~50–60% |
| Enantiomeric Excess | >99.5% (Tunable via recrystallization) | Dependent on coupling integrity |
Table 2: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Resolution | Cooling too fast; Salt remains in mother liquor. | Cool over 6 hours; add trace water (1-2%) to IPA to optimize solubility differential. |
| Low ee% (<98%) | Impure L-DBTA or non-equilibrium crystallization. | Recrystallize the tartrate salt in Ethanol/IPA (1:4). |
| Incomplete Alkylation | Particle size of | Use milled/micronized base or add catalytic KI (Finkelstein condition). |
Analytical Control Strategy (HPLC)
To ensure the "Levo" designation, chiral purity must be validated before the final alkylation.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Acceptance Criteria: (
)-isomer < 0.5% (Intermediate), < 0.1% (Final Drug Substance).
References
-
Adger, B., et al. (1996).[6][7] Stereospecific synthesis of the anaesthetic levobupivacaine.[6][7] Chemistry.[8][1][2][3][4][5][6][7][9][10][11] Link
-
Tullis, J. S., et al. (2008). Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetic.[8][1][6][12] Patent WO2008/00599. Link
-
McDonald, R., et al. (1987). Resolution of 2,6-pipecoloxylidide.[8][5][6][12][13] Acta Chemica Scandinavica B, 41, 757-761.[5]
-
Guorui Pharm Co. (2023).[1][10] Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. MDPI Processes. Link
Sources
- 1. WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. CA2200356C - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 5. WO2007123405A1 - Ropivacaine hydrochloride anhydrate and the preparation thereof - Google Patents [patents.google.com]
- 6. Levobupivacaine - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. US5777124A - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 9. Dibenzoyl-L-tartaric acid L-DBTA [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. pubs.acs.org [pubs.acs.org]
Advanced Application Note: Reaction Conditions and Protocols for the Hydrolysis of Methyl Pipecolinate Ester
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are critical non-proteinogenic amino acid scaffolds found in numerous therapeutics, including the local anesthetics ropivacaine and bupivacaine, the immunosuppressant rapamycin, and the anticoagulant argatroban. Methyl pipecolinate serves as a highly versatile, stable precursor for these syntheses.
This guide details three field-proven methodologies for the hydrolysis of methyl pipecolinate, explaining the mechanistic causality and isolation strategies for each.
Decision Matrix for Hydrolysis Conditions
To avoid downstream isolation failures, the hydrolysis pathway must be selected based on the target physicochemical state of the pipecolic acid.
Decision matrix for selecting methyl pipecolinate hydrolysis pathways based on product needs.
Comparative Reaction Parameters
The following table summarizes the quantitative data and operational parameters for the three primary hydrolysis strategies[1],[2],[3].
| Parameter | Protocol A: Mild Saponification | Protocol B: Acidic Hydrolysis | Protocol C: Enzymatic Resolution |
| Reagent | LiOH·H₂O (1.1–1.5 eq) | 6N Aqueous HCl (Excess) | Candida antarctica Lipase A |
| Solvent System | THF / H₂O (1:1 v/v) | H₂O | Water-saturated MTBE |
| Temperature | 23 °C (Room Temperature) | 100 °C (Reflux) | 45 °C |
| Reaction Time | 1–4 hours | 12–24 hours | 24–48 hours |
| Mechanism | Base-catalyzed acyl substitution | Acid-catalyzed Fischer reversal | Enzyme-mediated kinetic resolution |
| Final Product State | Free zwitterion (requires resin) | Hydrochloride salt (direct) | Enantiopure acid + unreacted ester |
Validated Experimental Protocols
Protocol A: Mild Alkaline Saponification (LiOH)
Causality & Rationale: Lithium hydroxide is preferred over sodium or potassium hydroxide because Li⁺ coordinates effectively with both the solvent and the carboxylate intermediate. The use of a THF/H₂O co-solvent system ensures that the lipophilic methyl pipecolinate and the hydrophilic LiOH are in a homogeneous phase, drastically accelerating the base-catalyzed acyl substitution without requiring heat[1],[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl pipecolinate (1.0 eq, e.g., 10 mmol) in 15 mL of Tetrahydrofuran (THF).
-
Reagent Addition: In a separate flask, dissolve LiOH·H₂O (1.2 eq, 12 mmol) in 15 mL of deionized water. Add the aqueous LiOH solution dropwise to the THF solution at 23 °C.
-
Reaction: Stir the homogeneous mixture vigorously at room temperature for 1–4 hours.
-
Solvent Removal: Once complete, remove the THF under reduced pressure (rotary evaporation at 35 °C).
-
Washing: Wash the remaining aqueous layer with diethyl ether (2 × 10 mL) to extract any unreacted ester or organic impurities.
-
Zwitterion Isolation (Critical Step): Do not attempt liquid-liquid extraction of the product. Instead, adjust the aqueous layer to pH ~3.0–3.5 (the isoelectric point of pipecolic acid) using 1N HCl. Load the solution onto a strong cation exchange resin column (e.g., Dowex 50WX8, H⁺ form). Wash the column with copious amounts of DI water to elute LiCl salts.
-
Elution: Elute the pure pipecolic acid using 1M aqueous ammonia. Lyophilize the eluent to afford the free zwitterionic amino acid as a white powder.
Protocol B: Strong Acid Hydrolysis (HCl)
Causality & Rationale: Acid-catalyzed hydrolysis is a reversible Fischer-type reaction. To drive the equilibrium toward the carboxylic acid, a vast excess of water and continuous removal of methanol (via reflux) are utilized. This method is highly favored for industrial scale-up because the workup completely bypasses the zwitterion isolation problem; evaporation simply leaves the stable hydrochloride salt.
Step-by-Step Methodology:
-
Suspension: Suspend methyl pipecolinate (1.0 eq) in a large excess of 6N aqueous HCl (approx. 10 mL per gram of ester).
-
Reflux: Equip the round-bottom flask with a reflux condenser and heat the mixture to 100 °C with continuous stirring for 12–24 hours.
-
Cooling & Washing: Cool the reaction mixture to room temperature. Wash the aqueous phase with dichloromethane (DCM) (2 × 15 mL) to remove trace organic impurities.
-
Isolation: Transfer the aqueous layer to a rotary evaporator and concentrate to dryness under reduced pressure at 50 °C.
-
Azeotropic Drying: To remove residual trapped water and HCl, add 10 mL of toluene to the flask and co-evaporate to dryness. Repeat this twice.
-
Yield: The resulting product is pipecolic acid hydrochloride, a highly stable, crystalline white solid ready for immediate downstream peptide coupling.
Protocol C: Chemoenzymatic Kinetic Resolution (CAL-A)
Causality & Rationale: Standard lipases (like CAL-B) often fail to hydrolyze sterically hindered cyclic amino acid esters. Candida antarctica Lipase A (CAL-A) is uniquely effective here because it possesses a distinct active-site flap that accommodates the bulky piperidine ring, allowing for the highly enantioselective hydrolysis of racemic methyl pipecolinate[2].
Step-by-Step Methodology:
-
Preparation: Dissolve racemic methyl pipecolinate (1.0 eq) in water-saturated methyl tert-butyl ether (MTBE) to a concentration of 50 mM.
-
Biocatalyst Addition: Add immobilized CAL-A enzyme (e.g., Novozym 735 or equivalent) at a loading of 20–50 mg per mmol of substrate.
-
Incubation: Incubate the suspension at 45 °C in an orbital shaker (200 rpm) for 24–48 hours. The enzyme will selectively hydrolyze the (S)-enantiomer.
-
Termination: Terminate the reaction by filtering the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with additional MTBE.
-
Separation: Extract the MTBE filtrate with saturated aqueous NaHCO₃. The unreacted (R)-methyl pipecolinate remains in the organic MTBE layer. The hydrolyzed (S)-pipecolic acid partitions into the aqueous layer as a sodium salt.
-
Recovery: Isolate the (S)-acid from the aqueous layer using the ion-exchange protocol described in Protocol A.
Analytical Monitoring & Self-Validation System
To ensure scientific integrity and prevent premature workup, the reaction must be treated as a self-validating system. Rely on the following analytical checkpoints:
-
Thin Layer Chromatography (TLC): Methyl pipecolinate lacks a strong UV chromophore. Monitor the reaction on silica gel plates using a highly polar eluent (e.g., CH₂Cl₂ / MeOH / NH₄OH 80:18:2). Visualize the spots using a Ninhydrin dip followed by heating. The secondary amine will stain a distinct purple/pink. The starting ester will migrate significantly higher (higher
) than the highly polar, baseline-retained pipecolic acid. -
Proton NMR (
H NMR): The absolute confirmation of complete ester hydrolysis is the total disappearance of the sharp methoxy (-OCH₃) singlet resonance at approximately 3.70 ppm in the NMR spectrum[4].
References[4] N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC - NIH -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF69PsmgrQHcfemlPiq8BH4001bVSDpfZwvuEVLQhuRbqve5cI6aARK_f0F1oyMhBSJicrCAv0mz6fdvJKHw5udOeo4KvyDjk5AsJjT5LkxKdaconNUVR_JR_ndHuK9zv8WOGW5k21aC8k6tA==[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFckG8Z4eah_qzFLuelNJLSMUKpI6_7K3Bka4P1XqbQQMREdk2qgRHYAulRnvSFJ24PDto-5QPtA_aoBERIv2r3fYzdwGg4fx8aC8DUKa1buMgjtg_CRzdKKla8xoGWdcRO4YI=[2] Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features - Organic & Biomolecular Chemistry (RSC Publishing) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFrTqZuE-ncUIRWFWrK2uTYGSJ4Yk_-IdXeJAJd35vKtowFXWl0T17mxLa2fyKJQnWk1qzphQwf4HBy_L8cmyA7maH1G7N0-10vO3lJUeVygW_2O0rn0FRB5Q_cv6e8P858k6M79mLgTZ6D9lKJh6P47VtVEt_t4j5[3] WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS - Google Patents -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG44xc4JyD8t37zBFkO6o3BHp7UozTpFZcngvpGLIw8aj_Zo2l136l95EYgrXYD-ln8i82TPuXGsSeNp4BhSEcGHGmZLcW8leZ5NMBKuhpwKIwqKbIDko3yvytxpgvDAIVLY0vCoqgQ7CQMKE-r
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS - Google Patents [patents.google.com]
- 4. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Hydrogenation of Pyridine-2-Carboxylates to Piperidines: Protocols and Mechanistic Insights
Introduction and Chemical Causality
The reduction of pyridine-2-carboxylates (such as methyl picolinate) to their corresponding piperidine-2-carboxylates (pipecolates) is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and diversity-oriented scaffolds[1][2]. However, the direct catalytic hydrogenation of the pyridine ring presents two major thermodynamic and kinetic hurdles:
-
Aromatic Stability: The high resonance stabilization energy of the pyridine ring requires significant activation energy to initiate the first hydride addition.
-
Catalyst Poisoning: The resulting product, a piperidine derivative, is a strong
-donor and Lewis base. As the reaction progresses, the basic secondary amine rapidly coordinates to the active sites of transition metal catalysts, effectively poisoning them and halting turnover[3].
To overcome these challenges, two distinct paradigms are employed in modern synthesis: classical heterogeneous hydrogenation under highly acidic conditions[4], and advanced homogeneous ionic hydrogenation utilizing transition metal complexes, such as Iridium(III)[3][5].
Mechanistic Principles
The Homogeneous Ionic Pathway
Recent advancements have demonstrated that homogeneous Iridium(III) complexes (e.g., [Ir-OMs]) can facilitate the complete reduction of pyridines at room temperature[3]. The causality behind this efficiency lies in the use of strong acids, such as Trifluoroacetic Acid (TFA). TFA serves a dual purpose:
-
Substrate Activation: It protonates the starting pyridine-2-carboxylate, breaking its aromatic stability and making the ring highly electrophilic and susceptible to hydride attack from the Ir-H species.
-
Product Sequestration: It ensures the resulting piperidine remains protonated (as a piperidinium salt), preventing it from coordinating to the Iridium center and poisoning the catalyst[6].
Figure 1: Mechanistic pathway of Iridium-catalyzed ionic hydrogenation of pyridines.
Quantitative Data and System Comparison
The choice between heterogeneous and homogeneous systems dictates the functional group tolerance and scalability of the reaction. Homogeneous Ir(III) catalysis excels in preserving reduction-sensitive groups (nitro, azido, halogens) that would otherwise be destroyed by Pd/C or PtO₂[3][5].
Table 1: Optimization of Iridium-Catalyzed Hydrogenation of Methyl Picolinate[4][5]
| Entry | Catalyst Loading | Temp (°C) | H₂ Pressure (bar) | Additive (equiv.) | Solvent | Yield (%) |
| 1 | 2.0 mol% [Ir-OMs] | 25 | 50 | TFA (3.0) | MeOH (1 M) | >95 |
| 2 | 2.0 mol%[Ir-OMs] | 25 | 1 | TFA (3.0) | MeOH (1 M) | 85 |
| 3 | 0.1 mol% [Ir-OMs] | 25 | 50 | TFA (3.0) | MeOH (1 M) | 95 |
Table 2: Comparison of Heterogeneous vs. Homogeneous Systems
| Parameter | Classical Heterogeneous[4] | Homogeneous Ionic[3] |
| Primary Catalyst | PtO₂ (Adam's Catalyst) or 5% Rh/C | [Ir-OMs] (Cyclometalated Ir(III)) |
| Reaction Phase | Solid-Liquid-Gas | Liquid-Gas |
| Typical Pressure | 50 - 100 psi (~3.5 - 7 bar) | 50 bar |
| Acidic Modifier | HCl or Acetic Acid | Trifluoroacetic Acid (TFA) |
| Functional Tolerance | Low (Reduces alkenes, nitro, halogens) | High (Tolerates nitro, azido, halogens) |
Experimental Protocols
Figure 2: General experimental workflow for catalytic hydrogenation of pyridine-2-carboxylates.
Protocol A: Classical Heterogeneous Hydrogenation (PtO₂ / Rh/C)
This protocol is ideal for simple substrates lacking reducible functional groups.
-
Preparation: In a high-pressure reaction vessel, dissolve the pyridine-2-carboxylate substrate (1.0 equiv) in methanol or ethanol to achieve a 0.1 M concentration[4].
-
Acidification: Add 1.1 equivalents of concentrated HCl or glacial acetic acid. Causality: This ensures the immediate protonation of the piperidine product, preventing catalyst deactivation.
-
Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂, 5-10 mol%) or 5% Rhodium on Carbon (Rh/C).
-
Hydrogenation: Seal the vessel, purge with Argon (3 cycles), and pressurize with H₂ gas to 50-100 psi. Stir vigorously at room temperature for 24-48 hours[4].
-
Validation Check: Monitor the reaction by LC-MS. The reaction is complete when the M+1 peak of the aromatic starting material is fully replaced by the M+7 peak of the saturated product.
-
Workup & Safety: Carefully vent the H₂ gas and purge with Argon. Filter the mixture through a pad of Celite® to remove the catalyst. Critical Safety Note: Do not allow the Celite pad to dry under vacuum; finely divided Pt or Rh black is highly pyrophoric and will ignite residual solvent[4]. Concentrate the filtrate under reduced pressure to yield the piperidine hydrochloride salt.
Protocol B: Advanced Homogeneous Iridium-Catalyzed Hydrogenation
This protocol is highly recommended for complex, multi-substituted APIs where functional group tolerance is paramount[3][6].
-
Preparation: In a glovebox (or using standard Schlenk techniques without strict air/moisture precautions if the complex is stable), charge a glass vial equipped with a magnetic stir bar with methyl picolinate (0.40 mmol, 1.0 equiv).
-
Catalyst & Solvent: Add [Ir-OMs] catalyst (5.4 mg, 2.0 mol%) dissolved in 0.4 mL of Methanol (1 M concentration)[6].
-
Acidification: Add Trifluoroacetic acid (TFA, 92 µL, 1.2 mmol, 3.0 equiv). Seal the vial with a PTFE septum cap and pierce with a needle.
-
Hydrogenation: Place the vial in a stainless-steel high-pressure autoclave. Purge the autoclave with H₂ (3 cycles), then pressurize to 50 bar H₂. Stir at 1000 rpm at 25 °C for 18 hours[3].
-
Workup & Intrinsic Purification: Release the pressure carefully. Dilute the mixture with 10 mL of water and wash with CH₂Cl₂ (2 x 10 mL) to remove non-basic impurities. Basify the aqueous layer with 1 mL of saturated aqueous K₂CO₃ and extract the free piperidine into CH₂Cl₂ (3 x 20 mL).
-
Salt Formation: Dry the combined organic layers over MgSO₄, filter, and add exactly 2.0 equivalents of HCl (2 M in Et₂O). Remove the solvent under reduced pressure. Causality: This self-validating step forces the product to precipitate as a highly pure methyl piperidine-2-carboxylate hydrochloride salt, eliminating the need for column chromatography[3][6].
References
-
Microwave Assisted Hydrogenation of Pyridinecarboxylates: a Convenient Access to Valuable Scaffolds for Diversity Oriented Synthesis. Bentham Science. 1
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. 3
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2
-
Pyridine Hydrogenation (s41557-025-02008-2). Nature Chemistry / Scribd. 5
-
1-(Piperidin-2-ylmethyl)piperidine | 81310-55-6. Benchchem. 4
Sources
Troubleshooting & Optimization
Technical Support Center: Preserving Stereointegrity of (S)-Methyl Piperidine-2-Carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflow failures stemming from the mishandling of chiral cyclic amino acid esters. (S)-Methyl piperidine-2-carboxylate (methyl pipecolinate) is a notoriously fragile building block. Its stereocenter is highly susceptible to racemization, which can silently ruin downstream drug development campaigns.
This guide is designed to move beyond basic instructions by explaining the causality behind these failures and providing self-validating protocols to ensure your enantiomeric excess (ee) remains intact.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my (S)-methyl piperidine-2-carboxylate racemize so rapidly during storage and basic workups? The Causality: The vulnerability of this molecule lies in its dual functional nature. The secondary amine in the piperidine ring is basic (pKa ~10.4), while the alpha-proton adjacent to the methyl ester is relatively acidic. In its free base form, the molecule undergoes auto-catalysis: the amine of one molecule can deprotonate the alpha-carbon of another, forming an achiral enolate intermediate. Furthermore, trace aldehydes in solvents can form transient iminium ions with the secondary amine, drastically increasing the acidity of the alpha-proton and accelerating racemization[1].
Q2: How can I recover enantiopurity if my batch has already racemized? The Solution: If you have a racemic mixture, you can utilize Dynamic Kinetic Resolution (DKR). Candida antarctica lipase A (CAL-A) exhibits exquisite enantioselectivity for the N-acylation of the (S)-enantiomer of pipecolic acid methyl esters. By intentionally introducing a racemizing agent (such as a trace aldehyde) to continuously convert the unreactive (R)-enantiomer into the (S)-enantiomer, you can drive the reaction to yield highly enantiopure (S)-amides[2].
Q3: What is the optimal strategy to prevent epimerization during amide coupling? The Causality & Solution: During N-acylation, the addition of external bases (like TEA or DIPEA) risks deprotonating the alpha-carbon. To prevent this, you must use highly efficient coupling reagents that react faster than the enolization rate. HATU is the gold standard here. By rapidly forming a highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate, HATU minimizes the time the substrate spends in a basic environment, effectively outcompeting the racemization pathway[3].
Part 2: Quantitative Data on Stereochemical Stability
To understand the operational window of this compound, review the following empirical data regarding its stereostability under various conditions.
| Substrate Form | Storage/Reaction Condition | Time Exposure | Resulting ee (%) | Application Recommendation |
| Free Base (Neat) | 25°C, Ambient atmosphere | 24 hours | < 50% | DO NOT STORE. Generates racemate rapidly. |
| Free Base (in DCM) | 25°C, 0.1 M Solution | 24 hours | ~ 70% | Use immediately in subsequent steps. |
| HCl Salt (Solid) | 4°C, Desiccated | 12 months | > 99% | Ideal Storage. Protonation blocks auto-catalysis. |
| N-Boc Protected | 4°C, Desiccated | 12 months | > 99% | Highly stable; recommended for multi-step synthesis. |
Part 3: Self-Validating Experimental Protocols
Trustworthy science requires protocols that inherently prevent user error. The following methodologies are designed as self-validating systems.
Protocol A: Synthesis of Stereostable (S)-Methyl Piperidine-2-Carboxylate HCl
Self-Validation Logic: Generating the ester in a strictly acidic environment ensures the amine remains protonated throughout the reaction, physically preventing base-catalyzed enolate formation.
-
Preparation: Suspend enantiopure (S)-pipecolic acid (1.0 eq) in anhydrous methanol (0.5 M) in a flame-dried flask under an argon atmosphere.
-
Activation: Cool the suspension to exactly 0°C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. Caution: Highly exothermic. Maintain internal temperature below 5°C to prevent thermal degradation.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting viscous oil with cold anhydrous diethyl ether to precipitate the hydrochloride salt as a white solid. Filter and dry under high vacuum.
Protocol B: Racemization-Free HATU-Mediated Amide Coupling
Self-Validation Logic: By pre-activating the carboxylic acid before introducing the pipecolinate HCl salt at 0°C, the free base is consumed by the acylation event the exact moment it is liberated by the DIPEA, leaving no time for alpha-proton abstraction.
-
Pre-Activation: In a dry flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature to form the active ester[3].
-
Temperature Control: Cool the pre-activated mixture strictly to 0°C.
-
Substrate Addition: Add (S)-methyl piperidine-2-carboxylate hydrochloride (1.0 eq) portion-wise over 10 minutes.
-
Quench: Stir for 2 hours at 0°C. Quench the reaction by adding saturated aqueous NH₄Cl. Do not use NaOH or Na₂CO₃ for the quench, as localized high pH can epimerize the newly formed product.
-
Extraction: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Part 4: Visualizations
Auto-catalyzed racemization pathway and stabilization via protonation or N-protection.
Step-by-step workflow for racemization-free HATU-mediated amide coupling.
References
-
Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. arkat-usa.org. 2
-
Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A. researchgate.net.1
-
(S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6. benchchem.com. 3
Sources
Technical Support: Solubility & Handling of Methyl Pipecolinate HCl (CAS 32559-18-5)
Part 1: Executive Summary & Solubility Profile
Methyl pipecolinate hydrochloride (Methyl 2-piperidinecarboxylate HCl) is the methyl ester salt of pipecolic acid.[1] Its physicochemical behavior is dominated by the ionic interaction between the protonated secondary amine and the chloride counterion, as well as the electrophilic nature of the ester bond.
Quick Reference: Solubility & Stability Matrix
| Solvent | Solubility Rating | Max Conc. (Est.)* | Stability Risk | Recommended Use |
| Water | Excellent | >50 mg/mL | High (Hydrolysis) | Acute usage only (titrations, immediate injections). |
| DMSO | Good | ~20-50 mg/mL | Low (Hygroscopic) | Primary stock solution for biological assays. |
| Ethanol | Moderate | ~10 mg/mL | Moderate (Transesterification) | Not recommended for long-term storage. |
| PBS (pH 7.4) | Good | >50 mg/mL | Very High | Do NOT store. Rapid hydrolysis at neutral/basic pH. |
*Note: Solubility limits are estimates based on homologous amino acid ester salts. Always perform a pilot solubility test.
Part 2: Technical Deep Dive
The Water Paradox: Solubility vs. Stability
The Mechanism:
Methyl pipecolinate HCl dissolves readily in water because the lattice energy of the salt is overcome by the high dielectric constant of water (
-
The Risk: The ester linkage is susceptible to nucleophilic attack by water (hydrolysis), converting the molecule back to pipecolic acid and methanol.
-
The Catalyst: This reaction is base-catalyzed. While the HCl salt creates an acidic local environment (pH ~4-5) that retards hydrolysis, diluting into a neutral buffer (like PBS) accelerates degradation significantly [1].
DMSO: The Superior Stock Solvent
The Mechanism: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent.[2] It solvates the cationic ammonium center effectively via its oxygen lone pairs but does not solvate the chloride anion well. This "naked anion" effect is less relevant here than in nucleophilic substitutions, but the key advantage is the lack of reactive protons.
-
The Benefit: In anhydrous DMSO, hydrolysis is chemically impossible.
-
The Caveat: DMSO is hygroscopic. If your DMSO absorbs atmospheric moisture, hydrolysis will occur slowly over time.
Part 3: Visualized Decision Pathways
Diagram 1: Solvent Selection Logic
This decision tree guides you through selecting the correct solvent based on your experimental constraints.
Caption: Decision matrix for selecting the optimal solvent based on storage needs and downstream application compatibility.
Diagram 2: The Hydrolysis Risk
Understanding the degradation pathway is critical for interpreting failed assays.
Caption: Mechanism of ester hydrolysis in aqueous environments. Neutral or basic pH significantly accelerates the transition to inactive pipecolic acid.
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Preparation of 100 mM Stock in DMSO (Recommended)
Purpose: For long-term storage and use in cellular assays.
-
Calculate:
-
Weighing: Weigh ~180 mg of powder into a sterile, amber glass vial.
-
Why Amber? Protects from light, though the compound is not highly photosensitive, it is Good Laboratory Practice (GLP).
-
-
Solubilization: Add 10 mL of anhydrous DMSO (Grade: ≥99.9%, water <0.005%).
-
Tip: Do not shake vigorously. Vortex gently for 30 seconds.
-
-
Aliquot & Store: Divide into 500 µL aliquots in polypropylene tubes. Store at -20°C.
-
Validity: Stable for 6 months if kept dry.
-
Protocol B: Preparation of Aqueous Working Solution
Purpose: For immediate injection or titration. Do NOT store.
-
Solvent Choice: Use degassed, deionized water (Milli-Q).
-
Dissolution: Add solid directly to water. It should dissolve instantly.
-
pH Check: The solution will be slightly acidic (pH ~5) due to the HCl.
-
Critical Step: If your assay requires pH 7.4, add the solution to your buffer immediately before use . Do not adjust the pH of the stock solution itself, as this triggers degradation [2].
-
Part 5: Troubleshooting & FAQs
Q1: My compound crashed out when I diluted my DMSO stock into PBS. Why?
-
Cause: "Salting out" or drastic change in solubility product. While methyl pipecolinate HCl is water-soluble, rapid dilution of high-concentration DMSO stocks can sometimes cause transient precipitation if the mixing is poor.
-
Solution: Vortex the buffer while slowly adding the DMSO stock. Ensure the final DMSO concentration is <1% to prevent cytotoxicity in biological assays.
Q2: Can I heat the solution to speed up dissolving?
-
In Water: NO. Heat accelerates hydrolysis exponentially.
-
In DMSO: Mild warming (37°C) is acceptable for short periods, but generally unnecessary as the compound is soluble at room temperature [3].
Q3: How do I remove the HCl salt to get the free amine?
-
Protocol: Dissolve the salt in a minimum amount of water. Add saturated NaHCO₃ (pH ~9). Extract 3x with Dichloromethane (DCM) or Ethyl Acetate. Dry the organic layer over Na₂SO₄ and evaporate.
-
Warning: The free amine is an oil and is much less stable than the HCl salt. Use immediately [4].
Q4: Is the compound stable in cell culture media?
-
Analysis: Cell media (DMEM/RPMI) contains salts and is buffered to pH 7.4. The half-life of the ester in media at 37°C is likely 4-12 hours.
-
Recommendation: Refresh the media containing the compound every 12-24 hours if performing long-duration assays.
References
-
Chem-Impex International. "Methyl pipecolinate hydrochloride Product Analysis." Chem-Impex Catalog. Accessed March 1, 2026.
-
BenchChem. "Improving solubility of DL-Threonine methyl ester hydrochloride (Homologous Series)." BenchChem Technical Guides. Accessed March 1, 2026.
-
National Institutes of Health (NIH). "Chiral Recognition of Amino Acid Esters in Organic Solvents." PubMed Central. Accessed March 1, 2026.
-
Reddit ChemHelp. "Synthesis and Isolation of Amino Acid Esters as Free Amines." r/chemhelp. Accessed March 1, 2026.
Sources
storage stability of hygroscopic piperidine hydrochloride salts
Technical Support Center: Piperidine Hydrochloride Salts Subject: Storage Stability & Handling of Hygroscopic Amine Salts Ticket ID: PIP-HCL-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Hub. You are likely accessing this guide because your piperidine hydrochloride (HCl) salt has transitioned from a free-flowing powder to a sticky gum or a liquid solution during storage or handling.
Piperidine scaffolds are ubiquitous in medicinal chemistry (e.g., paroxetine, methylphenidate analogs). While the HCl salt form is preferred for its high aqueous solubility and bioavailability, it introduces a significant challenge: hygroscopicity . The high crystal lattice energy of amine hydrochlorides often competes poorly with the hydration energy of water, leading to rapid moisture uptake and deliquescence.
This guide replaces generic advice with a root-cause analysis and self-validating protocols to stabilize your material.
Module 1: Diagnosis & Characterization
Is my material degraded or just wet?
Before attempting remediation, you must define the Critical Relative Humidity (CRH) of your specific derivative. The CRH is the atmospheric humidity threshold above which your salt will spontaneously absorb water until it dissolves (deliquescence).[1]
The Mechanism of Failure
Understanding why this happens prevents recurrence.
-
Adsorption: Water molecules bind to the surface (rapid).
-
Absorption: Water penetrates the crystal lattice, disrupting hydrogen bonds between the piperidinium cation and chloride anion.
-
Deliquescence: A saturated solution film forms on the particle surface.
Figure 1: The thermodynamic cascade of moisture uptake in amine HCl salts.
Protocol: Determining CRH via DVS (Dynamic Vapor Sorption)
Do not rely on visual inspection. Use this protocol to determine the safe working window.
-
Instrument: Gravimetric sorption analyzer (e.g., DVS).
-
Method: Isotherm cycle 0% → 90% → 0% RH in 10% steps at 25°C.
-
Equilibrium Criteria: dm/dt < 0.002% per minute.
-
Interpretation:
-
Non-hygroscopic: < 0.2% weight gain at 90% RH.
-
Deliquescent: Sharp vertical mass increase (exponential) at a specific RH (e.g., 60%). This inflection point is your CRH.
-
Module 2: Handling & Processing
How do I weigh this without it turning to goo?
Speed is not a control strategy. Thermodynamics is.
The "Safe Zone" Decision Matrix
Use this logic flow to determine the required containment level based on your lab's ambient humidity vs. the salt's CRH.
Figure 2: Containment decision tree based on environmental relative humidity (RH).
Best Practices for Weighing
| Parameter | Standard Protocol (Stable) | Hygroscopic Protocol (Unstable) |
| Spatula | Stainless Steel | PTFE-coated (prevents sticking/corrosion) |
| Vessel | Weigh boat | Glass vial with cap (tare with cap on) |
| Technique | Open balance | "Difference Weighing" : Weigh sealed source, remove aliquot, re-weigh sealed source. |
| PPE | Standard | Double gloves (sweat passes through nitrile, affecting micro-humidity) |
Module 3: Long-Term Storage
Glass vs. Plastic? Freezer vs. Shelf?
The Golden Rule: Cold storage of hygroscopic salts without a secondary moisture barrier is a disaster. When you remove a cold bottle into warm lab air, condensation forms inside the bottle immediately upon opening.
Storage Hierarchy
-
Primary Container: Amber glass vial with a Teflon-lined screw cap. Never use snap-cap plastic vials (Eppendorf) for long-term storage; water vapor permeates LDPE/PP.
-
Secondary Container: Desiccator cabinet or a jar containing indicating silica gel or
. -
Temperature:
-
Store at Room Temperature if chemically stable.[2]
-
If Refrigerator/Freezer (-20°C) is required for chemical stability:
-
You MUST place the vial inside a secondary jar with desiccant.
-
Allow the entire assembly to warm to room temperature (3–4 hours) before opening.
-
-
Module 4: Troubleshooting & Remediation (FAQ)
Q1: My powder has turned into a solid, sticky block (caking). Can I save it?
Diagnosis: The material absorbed surface moisture, which partially dissolved the crystal edges. Upon slight drying or temp change, it recrystallized into a fused mass (Sintering). Resolution:
-
Mechanical: If the chemical purity is intact (check LC-MS), break the cake with a spatula inside a glove bag.
-
Drying: Place in a vacuum oven at 40°C for 24 hours.
-
Critical Warning: If your salt is an HCl salt, excessive heat under vacuum can strip the HCl, leaving you with the free base (oil). Place a trap with NaOH pellets between the oven and the pump to neutralize acidic vapors.
-
Q2: The material is now a liquid (Deliquescence). Is it hydrolyzed?
Diagnosis: You have exceeded the CRH. Resolution:
-
Check Purity: Run an HPLC/UPLC immediately. Piperidine rings are generally stable, but ester/amide side chains may hydrolyze in this high-concentration aqueous environment.
-
Recovery:
-
Do not just dry it (results in a glass/gum).
-
Recrystallization: Dissolve the liquid in a minimum amount of anhydrous ethanol or isopropanol. Add an anti-solvent (diethyl ether or heptane) to crash out the solid. Filter under nitrogen.
-
Q3: I need to formulate this into a tablet/capsule. It keeps clogging the hopper.
Diagnosis: "Deliquescence Lowering." When you mix two deliquescent solids, the CRH of the mixture is lower than the CRH of either component alone. Resolution:
-
Excipient Selection: Use Mannitol or Anhydrous Lactose (non-hygroscopic). Avoid Sorbitol.
-
Coating: Coat the API particles with a hydrophobic polymer (e.g., Ethylcellulose) prior to mixing.
Q4: Why not just switch to a different salt?
Expert Insight: If the HCl salt is unmanageable, perform a Salt Screen .
-
Alternative: Switch to Fumarate or Succinate . These counter-ions often pack better in the crystal lattice, lowering lattice energy and reducing hygroscopicity compared to chlorides.
-
Trade-off: You will likely lose aqueous solubility.
References
-
United States Pharmacopeia (USP). <1241> Water-Solid Interactions in Pharmaceutical Systems.[3][4] USP-NF.[3][5] (Provides the regulatory framework for sorption analysis). Link
-
Newman, A., & Zografi, G. (2019). Solid-State Stability of Drugs: Mechanics and Prediction. Journal of Pharmaceutical Sciences. (Authoritative text on the mechanism of moisture-induced degradation). Link
-
European Pharmacopoeia (Ph. Eur.). 5.[6][7]11. Characters Section in Monographs. (Defines hygroscopicity classes: slightly, moderately, very hygroscopic). Link
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The standard reference for salt selection and counter-ion effects on hygroscopicity). Link
-
BenchChem Technical Support. (2025). Handling and Storage of Hygroscopic Pyridinium and Piperidine Salts. (Specific guidelines for nitrogen-heterocycle salts). Link
Sources
- 1. tainstruments.com [tainstruments.com]
- 2. biosynce.com [biosynce.com]
- 3. pharmtech.com [pharmtech.com]
- 4. usp.org [usp.org]
- 5. usp.org [usp.org]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting N-alkylation side reactions of pipecolinates
Current Status: ONLINE Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting N-alkylation side reactions of pipecolinates
Welcome to the Pipecolinate Chemistry Support Center
You have reached the Tier 3 Technical Support desk. We understand that pipecolinates (piperidine-2-carboxylic acid esters) present a unique set of challenges compared to their 5-membered analog, proline. While proline is rigid, the pipecolinate chair conformation introduces specific steric and stereoelectronic hurdles that often lead to stalled reactions, racemization, or elimination side products.[1]
Below you will find our Troubleshooting Knowledge Base , organized by specific "Error Codes" (experimental failures) we frequently see in the field.
Ticket #001: Loss of Stereochemical Integrity (Racemization)
User Report:
"I started with enantiopure L-pipecolinate. After N-alkylation with an alkyl bromide and NaH in DMF, the product is nearly racemic (55:45 er).[1] What happened?"
Diagnosis: Base-Mediated Enolization
The
The Mechanism of Failure:
The ester group lowers the pKa of the
Resolution Protocol:
-
Immediate Action: Stop using hydride bases (NaH, KH).
-
Alternative 1 (Preferred): Reductive Amination. This avoids the deprotonation risk entirely by proceeding through an iminium ion intermediate, which generally preserves the chiral center's integrity better than basic alkylation conditions.
-
Alternative 2 (Direct Alkylation): Use "Soft Alkylation" conditions. Switch to Silver(I) Oxide (Ag₂O) or weak inorganic bases (K₂CO₃ ) in aprotic solvents like Acetonitrile (MeCN) or DMF at room temperature.[1]
Figure 1: Mechanism of base-mediated racemization in amino acid esters.[1]
Ticket #002: Low Conversion / Stalled Reaction
User Report:
"I am trying to alkylate methyl pipecolinate with a secondary alkyl bromide. The reaction stalls at 30% conversion even after 48 hours."
Diagnosis: Steric Shielding & Conformational Gating Unlike proline, the piperidine ring of pipecolinate exists in a chair conformation. The C2-ester group occupies an equatorial position to minimize 1,3-diaxial interactions.[1] This creates a "steric wall" that hinders the approach of bulky electrophiles to the nitrogen lone pair. Furthermore, secondary alkyl halides act as poor electrophiles due to their own steric bulk.[1]
Resolution Protocol:
-
Solvent Switch: Move to Acetonitrile (MeCN) or DMF . MeCN is particularly effective for S_N2 reactions as it solvates cations well, leaving the nucleophilic amine "naked" and more reactive.
-
Leaving Group Upgrade: If using a bromide, add Sodium Iodide (NaI) (10-20 mol%) to generate the alkyl iodide in situ (Finkelstein reaction).[1] Iodide is a superior leaving group.
-
Temperature Modulation: Increase temperature cautiously (e.g., 40-60°C), but monitor ee% strictly (see Ticket #001).
Ticket #003: Formation of Alkene Side Products
User Report:
"I see the desired mass in LCMS, but my major product is the alkene resulting from the alkyl halide. My yield of N-alkylated pipecolinate is <20%."
Diagnosis: Competitive E2 Elimination You are witnessing the classic competition between Substitution (S_N2) and Elimination (E2). The pipecolinate nitrogen is a secondary amine and acts as a base. If the alkyl halide is hindered (secondary/tertiary) or the reaction temperature is high, the amine will abstract a proton from the alkyl halide rather than attacking the carbon.
Resolution Protocol:
-
Base Control: If adding an auxiliary base (like TEA or DIPEA), ensure it is not in large excess.[1]
-
Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M). S_N2 is bimolecular (rate depends on both concentrations), while some side reactions may not benefit as much from concentration.[1]
-
Switch to Reductive Amination: This is the ultimate fix. By reacting the pipecolinate with a ketone/aldehyde and a reducing agent, you bypass the alkyl halide entirely, eliminating the possibility of E2 elimination.
Standard Operating Procedures (SOPs)
SOP-A: Reductive Amination (The "Gold Standard")
Best for: Preserving chirality, avoiding elimination, and attaching bulky groups.[1]
Reagents:
-
Pipecolinate ester (1.0 equiv)[1]
-
Aldehyde/Ketone (1.1 - 1.5 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) [1][1]
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv, optional but recommended for ketones)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [2][1]
Workflow:
-
Imine Formation: Dissolve pipecolinate and aldehyde/ketone in DCE (0.2 M). If using a ketone, add AcOH.[1][2][3] Stir for 30-60 mins at Room Temperature (RT).
-
Reduction: Add STAB in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by TLC/LCMS.[4]
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
Why STAB? Unlike NaCNBH₃ (toxic) or NaBH₄ (too strong, reduces aldehydes too fast), STAB is mild and selectively reduces the iminium ion without touching the carbonyl of the starting material or the ester group of the pipecolinate [3].
SOP-B: Mild Direct Alkylation (Finkelstein-Assisted)
Best for: Primary alkyl groups, simple chains.[1]
Reagents:
-
Pipecolinate ester (1.0 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates)[1]
-
Additive: NaI (0.1 equiv)[1]
-
Solvent: Acetonitrile (MeCN) (anhydrous)[1]
Workflow:
-
Mix: Combine pipecolinate, alkyl bromide, base, and NaI in MeCN (0.5 M).
-
Reaction: Stir at RT. If sluggish, heat to 40°C.
-
Filtration: Filter off the inorganic salts.
-
Purification: Concentrate filtrate. Flash chromatography is usually required to remove traces of over-alkylated products (quaternary salts), though these are rare with hindered pipecolinates.[1]
Decision Logic: Which Method to Choose?
Use the following logic gate to determine the safest experimental path for your substrate.
Figure 2: Decision matrix for selecting the optimal N-alkylation strategy.
Quantitative Comparison of Methods
| Metric | Direct Alkylation (NaH/DMF) | Direct Alkylation (K₂CO₃/MeCN) | Reductive Amination (STAB) |
| Racemization Risk | High (Critical Failure) | Low | Negligible |
| Side Product (Elimination) | High (with hindered halides) | Moderate | None |
| Steric Tolerance | Low | Moderate | High |
| Reaction pH | >12 (Strongly Basic) | ~9-10 (Mildly Basic) | ~4-6 (Weakly Acidic) |
| Atom Economy | Moderate | Moderate | High |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[1]
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Reductive Amination." BenchChem Technical Library. Link[1]
-
Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent Profile." Organic Chemistry Portal. Link
-
Beilstein Journals. (2017). "Continuous N-alkylation reactions of amino alcohols." Beilstein Journal of Organic Chemistry. Link
Sources
- 1. rsc.org [rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Extraction of Methyl Pipecolinate Free Base
Welcome to the Technical Support Center. Converting methyl pipecolinate hydrochloride to its free base is a fundamental yet deceptively challenging operation in pharmaceutical synthesis (e.g., during the preparation of bupivacaine or ropivacaine analogs). Yield losses, product degradation, and isolation failures are common.
This guide abandons generic advice to focus on the causality of these failures. By understanding the physicochemical constraints of the molecule, we can engineer a self-validating extraction protocol that guarantees high recovery and purity.
Physicochemical Grounding: Why the Extraction Fails
To optimize the extraction, we must first understand the quantitative properties of the target molecule. Methyl pipecolinate is a secondary amine with an ester functional group. This dual nature creates competing vulnerabilities during basification and isolation.
Table 1: Critical Physicochemical Properties of Methyl Pipecolinate
| Property | Value | Process Implication |
| Molecular Weight | 143.18 g/mol | Used for precise molar equivalent calculations. |
| pKa (Conjugate Acid) | ~8.27[1] | Dictates the target pH for basification. A pH of 9.0–9.5 is required to ensure >90% of the molecule exists as the free base. |
| LogP | 0.30 – 0.63[2] | Highly polar for an organic oil. Prone to remaining in the aqueous phase, requiring exhaustive extraction or salting-out procedures. |
| Boiling Point | ~235 °C (760 mmHg) | Extremely volatile under reduced pressure (e.g., during rotary evaporation). High risk of product loss into the vacuum trap. |
| Physical State | Oil (Free Base) | Cannot be isolated via crystallization; must be handled as a liquid concentrate. |
Process Workflow & Logical Relationships
The diagram below illustrates the optimized extraction pathway, highlighting the critical decision gates where pH control and temperature management dictate the success of the operation.
Workflow for the extraction of methyl pipecolinate free base from its hydrochloride salt.
Troubleshooting FAQs
Q1: Why is my product yield so low, and why do NMR results show pipecolic acid instead of the methyl ester?
The Causality: You are likely over-basifying the solution. The methyl ester of pipecolic acid is highly susceptible to base-catalyzed hydrolysis (saponification)[3]. If you use a strong base like
Q2: I am using Ethyl Acetate (EtOAc) for extraction, but I'm getting terrible emulsions and poor recovery. Why?
The Causality: Methyl pipecolinate free base has a low LogP (~0.63)[2], meaning it is quite hydrophilic. EtOAc has significant water miscibility (~8%), which encourages emulsion formation and allows the polar free base to partition back into the aqueous layer.
The Solution: Switch to Dichloromethane (DCM). DCM is heavier than water, meaning the organic layer drops to the bottom, making phase separation cleaner and faster. Furthermore, DCM has much lower water solubility, stripping the polar amine more effectively. If you must use EtOAc, you must saturate the aqueous layer with
Q3: My extraction looked great, but after rotary evaporation, my flask is almost empty. Where did my product go?
The Causality: Methyl pipecolinate free base is a volatile oil. While its nominal boiling point is ~235 °C at atmospheric pressure, under the high vacuum of a standard rotary evaporator (<20 mbar), its boiling point drops drastically. If your water bath is set to 40 °C or higher, you are actively distilling your product into the solvent trap. The Solution: Evaporate the solvent (DCM) using a water bath set to no higher than 25–30 °C . Do not use a high-vacuum pump; rely on a diaphragm pump with a controlled vacuum (~300 mbar for DCM). Stop the evaporation the exact moment the solvent stops condensing.
Q4: How can I validate that the free-basing was successful before moving to the next synthetic step?
The Causality: Relying solely on downstream success is a flawed methodology. You need a self-validating analytical check at the extraction stage. The Solution: Use Thin Layer Chromatography (TLC) with a Ninhydrin stain.
-
Spot the starting aqueous phase (HCl salt) and the final organic phase on a silica plate.
-
Elute with 50% EtOAc/Hexanes containing 1% Triethylamine (the
prevents the amine from streaking on acidic silica). -
Dip in Ninhydrin and heat. The secondary amine of the free base will stain a distinct reddish-brown/pink[4]. If your organic phase shows a strong spot at Rf ~0.3 and the aqueous phase is clear, your extraction is validated.
Self-Validating Extraction Protocol
This protocol is designed to ensure maximum yield while preventing ester hydrolysis and product volatilization.
Step 1: Dissolution & Thermal Control
-
Suspend 1.0 equivalent of Methyl Pipecolinate Hydrochloride in distilled water (approx. 5 mL per gram of substrate).
-
Place the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Low temperatures exponentially decrease the rate of ester hydrolysis during the subsequent basification step.
Step 2: Controlled Basification
-
Prepare a
Potassium Carbonate ( ) solution. -
Add the
solution dropwise to the chilled aqueous suspension under vigorous magnetic stirring. -
Validation Check: Continuously monitor the pH using pH paper or a calibrated probe. Stop addition exactly when the pH reaches 9.0–9.5[4]. The solution may become slightly cloudy as the free base oil forms.
Step 3: Liquid-Liquid Extraction
-
Transfer the mixture to a separatory funnel.
-
Extract with Dichloromethane (DCM) using 3 portions (each volume equal to half the aqueous volume).
-
Note: Gently invert the funnel and vent frequently. Vigorous shaking is unnecessary and promotes emulsions. Collect the lower organic layers.
Step 4: Washing & Drying
-
Wash the combined DCM extracts with one small portion of saturated aqueous
(brine) to remove residual water. -
Dry the organic layer over anhydrous Sodium Sulfate (
) for 15 minutes. -
Validation Check: The solution should be perfectly clear. If it is cloudy, water is still present; add more
. Filter the drying agent and rinse the filter cake with a small amount of fresh DCM.
Step 5: Concentration (Critical Step)
-
Transfer the filtrate to a round-bottom flask.
-
Set the rotary evaporator water bath to 25 °C (Maximum 30 °C).
-
Apply a controlled vacuum to remove the DCM.
-
Validation Check: Monitor the trap carefully. The moment the solvent condensation ceases, break the vacuum immediately to prevent the volatile free base from evaporating. The product should be a clear to pale-tan oil[5].
References
- US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis - Google Patents.
- Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem - NIH.
- 메틸 2-피페리딘카르복실레이트 41994-45-0 wiki - Kr - Guidechem.
- ester hydrolysis rate: Topics by Science.gov.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 4. US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis - Google Patents [patents.google.com]
- 5. WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS - Google Patents [patents.google.com]
handling techniques for air-sensitive piperidine derivatives
PIPERIDINE HANDLING SUPPORT CENTER Current Status: Operational | Ticket Priority: High
Welcome to the Technical Support Hub.
As a Senior Application Scientist, I understand that piperidine derivatives present a dual challenge: they are often hygroscopic bases prone to carbonation (reacting with atmospheric CO
This guide is not a generic textbook; it is a troubleshooting system designed to resolve specific failure modes in your workflow.
PART 1: TRIAGE & DIAGNOSTICS (Troubleshooting)
Q: My piperidine derivative has turned from a clear oil to a yellow/brown gum. Is it salvageable?
Diagnosis: This is likely oxidative degradation leading to N-oxides or carbonation (formation of carbamate salts) due to atmospheric exposure. Piperidine is a secondary amine with significant basicity (
-
The Fix:
-
Check Solubility: Dissolve a small aliquot in dilute HCl. If the color persists in the organic layer during an extraction, it is likely an irreversible oxidation polymer.
-
Salvage Protocol: If the impurity is superficial, dissolve the crude material in Et
O, filter off the insoluble carbamate salts, and distill under reduced pressure or recrystallize as a hydrochloride salt (more stable).
-
Q: I am attempting an
-
The Fix:
-
Temperature Control: You must maintain
C. The intermediate decomposes rapidly above C. -
Titration: Commercial
-BuLi degrades. You must titrate your organolithium reagent immediately before use (e.g., using N-pivaloyl-o-toluidine) to ensure stoichiometry.
-
PART 2: CORE PROTOCOLS (The "Why" & "How")
Protocol A: The Inert Atmosphere Decision Matrix
Do not default to a glovebox for everything. It is slow and often unnecessary for simple transfers. Use this logic flow to determine your setup.
Figure 1: Decision matrix for selecting the appropriate inert atmosphere technique based on compound sensitivity and physical state.
Protocol B: Positive Pressure Cannula Transfer
Context: Moving a solution of a sensitive piperidine intermediate (e.g., a Grignard or Lithio-species) from a storage flask to a reaction vessel without ever exposing it to the septum's "dead volume" air.
The Mechanism: We do not "pull" liquid with a vacuum (which boils solvents and concentrates reagents unpredictably). We "push" liquid using inert gas pressure.[1][2][3]
Step-by-Step:
-
Pressure Check: Ensure both the Source Flask (A) and Destination Flask (B) are under a positive pressure of Nitrogen/Argon on the Schlenk line.
-
Cannula Prep: Insert a double-ended stainless steel needle (cannula) into Flask A, but do not submerge the tip yet. Purge the needle by allowing gas to flow out of the free end for 10 seconds.
-
Insertion: Insert the free end into Flask B through the septum. Now, lower the tip in Flask A below the liquid level.
-
The Drive: Close the gas outlet (bubbler) on Flask B or slightly increase gas pressure in Flask A. The pressure differential (
) will drive the liquid smoothly from A to B [3]. -
Termination: Once transferred, pull the cannula tip in Flask A above the liquid level to stop flow, then remove.
Critical Insight: For lithiated piperidines, use Argon instead of Nitrogen. Lithium can react with Nitrogen to form lithium nitride (
PART 3: PURIFICATION INTELLIGENCE
Q: My compound trails on the silica column and I lose 40% of my mass.
The Science: Piperidines are basic. Silica gel is acidic (
The Solution: The "Deactivation" Protocol You must neutralize the active acidic sites on the silica gel before your compound touches them.
| Parameter | Standard Method (Fails) | Optimized Method (Works) |
| Mobile Phase | DCM / MeOH | DCM / MeOH / NH |
| Additive % | None | 1% Triethylamine (Et |
| Column Prep | Slurry in solvent | Pre-flush column with eluent containing the base before loading sample. |
| Sample Loading | Dissolved in acid-free DCM | Liquid load with 1% Et |
Why this works: The Triethylamine (Et
PART 4: DATA & COMPATIBILITY
Solvent Compatibility for Air-Sensitive Piperidines Note: Solvents must be dried (e.g., via alumina columns or sodium/benzophenone) and degassed.
| Solvent | Suitability | Notes |
| THF | Excellent | Standard for lithiation; coordinates Li, stabilizing the intermediate. |
| Diethyl Ether | Good | Higher volatility; good for isolation but harder to keep anhydrous during handling. |
| DCM | Poor | AVOID with nucleophilic piperidines or organometallics (reacts to form carbenes/salts). |
| DMF | Conditional | Good for S |
REFERENCES
-
Wipf, P. (2014).[4] Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][4][5][6][7][8][9][10] University of Pittsburgh.[4] Retrieved from [Link]
-
Schlenk Line Survival Guide. (2023). An Illustrated Guide to Schlenk Line Techniques.[8][9] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Schlenk line - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 7. ossila.com [ossila.com]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diplomatacomercial.com [diplomatacomercial.com]
Validation & Comparative
Comparative Guide: Chiral HPLC Methodologies for Methyl Pipecolinate Enantiomeric Excess
Executive Summary
The Analytical Challenge: Methyl pipecolinate (methyl piperidine-2-carboxylate) presents a dual challenge in chiral analysis:
-
Weak UV Absorbance: Lacking a strong chromophore, it absorbs poorly above 210 nm, making trace detection difficult without derivatization or universal detectors (CAD/ELSD/RI).
-
Secondary Amine Basicity: The free secondary amine (
) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing unless specific mobile phase additives or surface chemistries are employed.
This guide evaluates three distinct workflows to determine enantiomeric excess (ee), ranging from direct analysis for process control to derivatization for high-sensitivity impurity profiling.
Comparative Analysis of Methodologies
| Feature | Method A: Direct Crown Ether | Method B: Direct Immobilized Polysaccharide | Method C: Indirect Derivatization |
| Primary Column | Daicel Chiralpak CR(+) (Crown Ether) | Chiralpak IG / IA (Immobilized Amylose) | C18 / C8 (Achiral RP) |
| Mechanism | Host-guest complexation with ammonium ion ( | H-bonding & steric inclusion in amylose cavity | Diastereomeric separation of GITC/FDAA derivatives |
| Mobile Phase | Aqueous | Hexane / EtOH / DEA (Basic) | Acetonitrile / Water / Formic Acid |
| Detection Limit | Moderate (Low UV 200-210 nm) | Moderate (Low UV 205-210 nm) | High (UV 254 nm or 340 nm) |
| Throughput | Medium (Equilibration is slow) | High (Fast normal phase elution) | Low (Requires sample prep time) |
| Best Use Case | Aqueous samples; Confirmation of absolute config | Process monitoring; Scale-up; Organic soluble samples | Trace impurity analysis (<0.1% enantiomer); Biological matrices |
Method A: The "Specialist" Approach (Crown Ether)
Theory: The Chiralpak CR(+) column contains a chiral crown ether (18-crown-6 derivative) that forms a specific inclusion complex with the protonated primary or secondary amine. This method is exceptionally selective for
Critical Protocol Parameters
-
Mobile Phase: The amine must be protonated. Standard condition:
.-
Composition: Perchloric acid (
) in water (pH 1.5) / Methanol (85:15 v/v).
-
-
Temperature: Lower temperatures (
) often improve resolution ( ) by stabilizing the host-guest complex. -
Detection: 200–210 nm.[1] Note: Perchloric acid is transparent at this wavelength, unlike acetate buffers.
Expert Insight: Do not use basic additives (DEA/TEA) on this column. They will neutralize the amine and destroy the separation mechanism.
Method B: The "Workhorse" Approach (Immobilized Polysaccharide)
Theory: Modern immobilized amylose phases (Chiralpak IG or IA) are robust against aggressive solvents. For methyl pipecolinate, the separation relies on the interaction between the carbamate groups on the polymer and the amine.
Critical Protocol Parameters
-
Mobile Phase: Normal Phase is preferred for solubility and peak shape.
-
Composition: n-Hexane / Ethanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v).
-
-
Role of DEA: The 0.1% DEA is mandatory . It masks non-specific silanol sites and ensures the methyl pipecolinate remains in its free-base form, preventing peak tailing.
-
Column Choice: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) generally offers superior selectivity for secondary amines compared to the older AD-H.
Method C: The "High Sensitivity" Approach (Derivatization)
Theory: Since methyl pipecolinate lacks a chromophore, reacting it with a chiral derivatizing agent (CDA) like GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) creates diastereomers with high UV absorbance.
Workflow Diagram
Caption: Derivatization workflow converting the non-chromophoric enantiomers into UV-active diastereomers.
Detailed Experimental Protocol (Recommended: Method B)
Objective: Rapid determination of ee% for process monitoring using Chiralpak IG.
System Suitability & Conditions
-
Instrument: HPLC with UV/Vis (or DAD).[2]
-
Column: Daicel Chiralpak IG (
mm, 5 ). -
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Temperature:
.[3] -
Detection: 210 nm (Reference 360 nm).
Sample Preparation
-
Stock Solution: Dissolve 10 mg of Methyl Pipecolinate in 10 mL of Ethanol (1.0 mg/mL).
-
Dilution: Dilute 1:10 with Mobile Phase (final conc. 0.1 mg/mL).
-
Filtration: Filter through 0.45
PTFE syringe filter.
Execution & Calculation
-
Inject 10
. -
Expected Retention:
-
Enantiomer 1: ~7.5 min
-
Enantiomer 2: ~9.2 min
-
-
Calculation:
Troubleshooting Guide (Self-Validating)
| Symptom | Root Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction | Increase DEA concentration to 0.2%; Ensure column is equilibrated (20 column volumes). |
| No Peaks Visible | Wrong detection | Methyl pipecolinate is invisible >220 nm. Switch to 205-210 nm or use RI detector. |
| Baseline Drift | Unstable Mobile Phase | Premix solvents thoroughly; Ensure Ethanol is HPLC grade (impurities absorb at 210 nm). |
| Loss of Resolution | Column Hysteresis | If column was previously used with alkane/IPA, flush with 100% EtOH before switching to Hexane/EtOH. |
References
-
Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]
-
Hyun, M. H. (2016). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on crown ethers. Journal of Separation Science. Retrieved from [Link]
-
Phenomenex. (2024). Chiral HPLC Application Guide: Strategies for Amine Separations. Retrieved from [Link]
-
Bhushan, R., & Martens, J. (2010). Amino Acids and their Derivatives: Chiral Separations.[4][5] Biomedical Chromatography.[4] (Contextual grounding for Marfey's reagent/GITC derivatization).
Sources
1H NMR Spectrum Analysis of (S)-Methyl Piperidine-2-Carboxylate HCl
Executive Summary
(S)-Methyl piperidine-2-carboxylate hydrochloride (Methyl L-pipecolate HCl) is a critical chiral building block in the synthesis of peptidomimetics, local anesthetics (e.g., ropivacaine analogs), and alkaloids.[1] In drug development, the precise characterization of this intermediate is non-negotiable; enantiomeric purity and salt formation directly influence the yield and stereochemistry of subsequent coupling reactions.[1]
This guide provides a technical comparison between the HCl salt form (the stable commercial product) and its Free Base counterpart (the reactive intermediate), utilizing 1H NMR as the primary validation tool.[1] We focus on spectral nuances in different solvents (
Part 1: Structural Dynamics & NMR Theory[1]
The Piperidine Chair and Chirality
The piperidine ring adopts a chair conformation.[1][2] In (S)-methyl piperidine-2-carboxylate, the bulky ester group at the C2 position prefers the equatorial orientation to minimize 1,3-diaxial interactions.[1] However, upon protonation (HCl salt formation), the nitrogen atom becomes positively charged (
-
Alpha-Proton (H2): This proton is the "reporter" for chirality and salt formation.[1] It is coupled to the C3 methylene protons, typically showing a doublet of doublets (dd) or doublet of doublets of doublets (ddd) due to axial-axial and axial-equatorial couplings.[1]
-
Deshielding Effect: The ammonium cation (
) exerts a strong electron-withdrawing inductive effect, shifting the H2 and H6 signals downfield compared to the free base.[1]
Diagram 1: Spectral Interpretation Logic Flow
The following decision tree outlines the logical process for verifying the compound's identity and state (Salt vs. Base) based on spectral data.
Caption: Logical workflow for distinguishing between the HCl salt and Free Base forms using solvent-dependent spectral features.
Part 2: Comparative Analysis (Salt vs. Free Base)
This section objectively compares the spectral performance of the product (HCl Salt) against its alternative form (Free Base).[1] This comparison is critical when monitoring the "free-basing" step prior to nucleophilic substitution or peptide coupling.[1]
Table 1: Chemical Shift Comparison (400 MHz)
Note: Shifts are approximate and referenced to TMS (0.00 ppm) or residual solvent peaks (
| Feature | (S)-Methyl Piperidine-2-carboxylate HCl | (S)-Methyl Piperidine-2-carboxylate Free Base | Mechanistic Insight |
| Solvent System | Polarity dictates solubility; | ||
| Alpha-Proton (H2) | ~4.05 – 4.15 ppm (dd) | ~3.30 – 3.45 ppm (dd) | The |
| Methoxy Group (-OMe) | ~3.85 ppm (s) | ~3.72 ppm (s) | The inductive effect of the cation is weaker at this distance but still observable.[1] |
| Amine Protons (NH) | Not Visible (Exchanged) | ~1.8 – 2.0 ppm (Broad s) | In |
| H6 Protons (Ring) | ~3.0 – 3.5 ppm (m, deshielded) | ~2.6 – 3.1 ppm (m) | Protons adjacent to Nitrogen (C6) are significantly affected by protonation state.[1] |
EXPERT INSIGHT: The "Salt Break" Validation
When extracting the free base from the HCl salt using a basic wash (e.g.,
-
Protocol: Take a small aliquot of the organic layer, dry it, and run a quick NMR in
. -
Pass Criteria: H2 signal must appear < 3.5 ppm. If signals persist > 3.9 ppm, significant salt remains, or the extraction pH was insufficient.[1]
Part 3: Detailed Spectral Assignment (HCl Salt in )[1]
To validate the commercial product (HCl salt),
-
Methoxy Singlet (3.85 ppm, 3H): The sharpest, most intense peak.[1] It integrates to 3 protons.[1] Use this as your internal integration standard.
-
Alpha-Proton H2 (4.10 ppm, 1H, dd): Appears as a doublet of doublets (
).[1] The large coupling constant (12 Hz) indicates an axial-axial interaction with one of the C3 protons, confirming the equatorial position of the ester group (consistent with the (S)-configuration in a chair conformer).[1] -
Ring Methylene H6 (3.0 – 3.5 ppm, 2H, m): The protons at C6 are adjacent to the nitrogen.[1] In the salt form, these are deshielded.[1] They often appear as complex multiplets due to geminal and vicinal coupling.[1]
-
Ring Methylenes H3, H4, H5 (1.6 – 2.4 ppm, 4H, m): These form a complex envelope.[1]
Part 4: Experimental Protocols
Protocol A: Sample Preparation for Salt Verification
A self-validating system to ensure no degradation occurs during analysis.[1]
-
Massing: Weigh 10–15 mg of (S)-methyl piperidine-2-carboxylate HCl.
-
Solvent Addition: Add 0.6 mL of Deuterium Oxide (
, >99.8% D) .-
Critical Step: Do not use
for the salt unless you add a drop of or DMSO-d6 for solubility; however, this complicates the spectrum.[1]
-
-
Mixing: Vortex until fully dissolved. The solution should be clear and colorless.
-
Reference: If not using an internal capillary, rely on the residual HDO peak (approx.[1] 4.79 ppm) for calibration, though TSP (trimethylsilylpropanoic acid) is the preferred internal standard for aqueous NMR.[1]
Protocol B: Chiral Purity Assessment (Enantiomeric Excess)
Standard 1H NMR cannot distinguish enantiomers ((S) vs (R)) in an achiral environment.[1] To verify the (S)-enantiomer specifically, you must use a Chiral Shift Reagent (CSR).[1]
-
Reagent: Use (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or a Europium-based shift reagent.[1]
-
Observation: In the presence of the CSR, the Methoxy singlet or the H2 signal will split if the racemate is present.[1]
-
Calculation: Integration of the split peaks allows for the calculation of enantiomeric excess (ee%).[1]
Part 5: References
-
National Institute of Standards and Technology (NIST). L-Pipecolic acid, N-methyl-, methyl ester Mass Spectrum and Data.[1][3] NIST Chemistry WebBook.[1][3] [Link][1]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 11852: Methyl piperidine-2-carboxylate.[1] AIST (National Institute of Advanced Industrial Science and Technology).[1] [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Used for solvent residual peak calibration).[1] [Link]
-
PubChem. Compound Summary: Methyl piperidine-2-carboxylate hydrochloride.[1] National Library of Medicine.[1] [Link][1]
Sources
Strategic Resolution of Methyl Piperidine-2-Carboxylate Enantiomers: A Comparative Technical Guide
Introduction: The Chiral Imperative
Methyl piperidine-2-carboxylate (methyl pipecolinate) is a critical pharmacophore in the synthesis of amide-type local anesthetics (e.g., ropivacaine, levobupivacaine) and a versatile building block for peptidomimetics. The biological activity of these compounds is strictly governed by their stereochemistry; for instance, the (S)-enantiomers of pipecolylxylidides often exhibit reduced cardiotoxicity compared to their (R)-counterparts.
Isolating enantiomerically pure methyl piperidine-2-carboxylate presents a specific challenge: the secondary amine is prone to intermolecular condensation (diketopiperazine formation) in its free base form. Therefore, successful resolution strategies must not only achieve high enantiomeric excess (%ee) but also maintain the chemical stability of the scaffold, typically by isolating the product as a hydrochloride salt.
This guide objectively compares three distinct methodologies for separating these enantiomers, ranging from classical industrial crystallization to modern biocatalytic and chromatographic techniques.
Method 1: Classical Chemical Resolution (The Industrial Standard)
Principle: Diastereomeric salt formation using chiral organic acids. Best For: Multi-kilogram to ton-scale production where cost-efficiency is paramount.
Direct resolution of the methyl ester is often avoided due to the instability of the free base ester. The industry-standard protocol involves resolving the stable acid precursor (pipecolic acid) followed by esterification.
Experimental Protocol
Step 1: Resolution of Pipecolic Acid
-
Dissolution: Dissolve racemic pipecolic acid (1.0 eq) in 95% ethanol/water at 80°C.
-
Addition: Add L-(+)-Tartaric acid (1.0 eq). Stir until clear.
-
Crystallization: Cool slowly to 25°C over 12 hours. The (S)-pipecolic acid-L-tartrate salt precipitates.
-
Filtration: Collect the solid.
-
Recrystallization: Recrystallize from ethanol/water (90:10) to upgrade chiral purity to >99% ee.
-
Liberation: Treat the salt with Amberlite IR-120 (H+ form) or equivalent ion-exchange resin, eluting with NH₄OH to obtain free (S)-pipecolic acid.
Step 2: Esterification to Methyl Ester HCl
-
Reaction: Suspend (S)-pipecolic acid in dry methanol (10 vol).
-
Activation: Add thionyl chloride (1.2 eq) dropwise at 0°C (exothermic).
-
Reflux: Heat to reflux for 4 hours.
-
Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to crystallize (S)-methyl piperidine-2-carboxylate hydrochloride.
Mechanism & Workflow (DOT Visualization)
Figure 1: Workflow for the resolution of pipecolic acid using tartaric acid followed by esterification.[1]
Method 2: Biocatalytic Kinetic Resolution (The Green Alternative)
Principle: Enzymatic enantioselective N-acylation or hydrolysis.[2][3] Best For: Medium-scale synthesis requiring mild conditions and high atom economy.
Lipases, particularly Candida antarctica Lipase A (CAL-A), show exceptional stereoselectivity toward the secondary amine of the piperidine ring. Unlike chemical resolution, this method can work directly on the ester or its derivatives.
Experimental Protocol
System: Candida antarctica Lipase A (CAL-A) with Trifluoroethyl Butanoate (Acyl Donor).
-
Setup: Dissolve racemic methyl piperidine-2-carboxylate (free base) in dry MTBE (Methyl tert-butyl ether).
-
Enzyme Loading: Add immobilized CAL-A (Novozym 435 or equivalent) and trifluoroethyl butanoate (0.6 eq).
-
Incubation: Shake at 30°C. CAL-A selectively acylates the (S)-enantiomer.
-
Monitoring: Monitor by GC or HPLC until 50% conversion is reached.
-
Separation:
-
The reaction mixture contains (S)-N-butanoyl-methyl pipecolinate (Amide) and unreacted (R)-methyl pipecolinate (Amine).
-
Acid Extraction: Wash the organic phase with 1M HCl. The unreacted (R)-amine extracts into the aqueous phase. The (S)-amide remains in the organic phase.
-
-
Recovery:
-
Aqueous Phase: Basify and extract to recover (R)-methyl piperidine-2-carboxylate.
-
Organic Phase: Hydrolyze the amide (6M HCl, reflux) to recover (S)-pipecolic acid, then re-esterify if the methyl ester is required.
-
Mechanism & Workflow (DOT Visualization)
Figure 2: Kinetic resolution pathway separating (S)-amide and (R)-amine via solubility differences.
Method 3: Chiral HPLC (Precision Separation)
Principle: Direct chromatographic separation using Polysaccharide-based Chiral Stationary Phases (CSPs).[4] Best For: Analytical quality control (QC) and small-scale preparation (<10g) where purity is critical and time is limited.
Experimental Protocol
Column Selection: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives) are superior due to solvent robustness.
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized), 250 x 4.6 mm (Analytical) or 250 x 20 mm (Prep).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is essential to suppress peak tailing caused by the interaction of the secondary amine with residual silanols on the silica support.
-
-
Flow Rate: 1.0 mL/min (Analytical).[4]
-
Detection: UV at 210 nm (Ester absorption).
-
Temperature: 25°C.
Performance:
-
Selectivity (
): Typically > 1.5. -
Resolution (
): > 2.0 (Baseline separation).
Comparative Analysis
The following table summarizes the key performance metrics for each method.
| Feature | Method 1: Classical Resolution | Method 2: Biocatalytic (CAL-A) | Method 3: Chiral HPLC |
| Target Scale | Industrial (kg to tons) | Lab to Pilot (g to kg) | Analytical / Prep (mg to g) |
| Yield (Theoretical) | Max 50% (unless racemized) | Max 50% | Max 50% |
| Enantiomeric Excess | >99% (after recrystallization) | >98% (highly selective) | >99.9% |
| Cost Efficiency | High (Cheap reagents) | Medium (Enzyme cost) | Low (High solvent/column cost) |
| Time Efficiency | Low (Days/Weeks) | Medium (1-2 Days) | High (Hours) |
| Green Chemistry | Low (Solvent intensive) | High (Mild, recyclable enzyme) | Low (Solvent waste) |
| Technical Difficulty | Moderate (Crystallization art) | Low (Simple stirring) | High (Equipment dependent) |
Expert Recommendations
-
For Drug Manufacturing (GMP): Adopt Method 1 . The use of tartaric acid is well-precedented, regulatory-friendly, and the resulting salt (tartrate) is easily converted to the stable hydrochloride form. The process is robust against minor impurity variations.
-
For Research Libraries: Use Method 3 . When you need 100mg of both enantiomers immediately for biological assays, prep-HPLC is the fastest route and avoids the complexity of salt breaking and re-crystallization.
-
For Green Process Development: Investigate Method 2 . If the waste stream from tartaric acid resolution is prohibitive, the enzymatic route offers a sustainable alternative, specifically if coupled with a racemization step (Dynamic Kinetic Resolution) to push yields beyond 50%.
References
-
Liljeblad, A., et al. (2002).[2][5] "Enantioselective lipase-catalyzed reactions of methyl pipecolinate: transesterification and N-acylation." Tetrahedron Letters, 43(13), 2471-2474. Link
-
Shiraiwa, T., et al. (1987). "Optical Resolution of (±)-Pipecolic Acid by (R,R)-Tartaric Acid." Bulletin of the Chemical Society of Japan, 60, 4158. Link
-
Ghanem, A., et al. (2006). "Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC." Talanta, 69(4), 1013-1017.[4] Link
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link
-
Adger, B., et al. (1996). "Process for preparing levobupivacaine and analogues thereof." World Intellectual Property Organization, WO1996012700A1. Link
Sources
- 1. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 5. researchgate.net [researchgate.net]
Comprehensive Guide to Optical Rotation Reference Values: L-Pipecolic Acid Methyl Ester and Structural Analogs
L-Pipecolic acid methyl ester (often referred to as L-homoproline methyl ester) is a critical non-proteinogenic amino acid derivative utilized extensively in peptidomimetic design, asymmetric synthesis, and the development of conformationally constrained therapeutics[1]. Because its biological activity and integration into peptide backbones are strictly stereodependent, verifying the enantiomeric purity of synthesized or procured batches is a mandatory quality control step.
This guide provides an objective comparison of the specific optical rotation values for L-pipecolic acid methyl ester against its structural analogs. By detailing the causality behind polarimetric behavior and providing a self-validating experimental protocol, this document serves as an authoritative resource for researchers and drug development professionals.
Mechanistic Insights: Conformational Effects on Optical Rotation
Optical rotation is not merely a quality control metric; it is a macroscopic readout of a molecule's microscopic chiral environment. When comparing L-pipecolic acid methyl ester to its 5-membered ring analog, L-proline methyl ester, a significant divergence in specific rotation magnitude is observed.
-
Ring Strain and Conformational Rigidity: L-Proline features a rigid pyrrolidine ring that tightly constrains the spatial arrangement around the α-carbon. This rigid asymmetry strongly interacts with polarized light, leading to a relatively high specific rotation (approx. -31°)[2]. In contrast, the 6-membered piperidine ring of L-pipecolic acid methyl ester is highly flexible, capable of adopting various chair conformations (e.g., equatorial vs. axial ester orientations). This conformational averaging dilutes the net asymmetry of the electron cloud, resulting in a significantly lower specific rotation magnitude (approx. -9°)[1].
-
Solvent and Protonation Causality: Specific rotation is highly solvent-dependent. For L-pipecolic acid methyl ester hydrochloride, measurements are typically conducted in 1N HCl[1]. Using a strongly acidic aqueous solvent ensures that the piperidine nitrogen remains fully protonated, preventing equilibrium shifts between the free base and the salt form that would otherwise cause fluctuating, unreliable polarimetric readings.
Comparative Data: Optical Rotation Reference Values
The following table synthesizes the specific rotation values for L-pipecolic acid methyl ester and relevant alternatives to aid in comparative validation across different synthesis workflows.
| Compound | CAS Number | Specific Rotation[α]²⁰_D | Test Conditions (Solvent, Concentration) |
| L-Pipecolic acid methyl ester HCl | 18650-39-0 | -9° ± 2° | c = 1.047, 1N HCl[1] |
| L-Pipecolic acid (Free acid) | 3105-95-1 | -25.0° to -28.0° | c = 4.0, H₂O |
| D-Pipecolic acid (Free acid) | 1723-00-8 | +24.0° to +29.0° | c = 1.0, H₂O |
| L-Proline methyl ester HCl | 2133-40-6 | -31° ± 4° | c = 0.5, H₂O[2] |
| Boc-D-Pipecolic acid | 28697-17-8 | +62.0° to +65.0° | c = 1.0, Acetic Acid[3] |
Note: "c" denotes concentration in g/100 mL.
Experimental Protocol: High-Precision Polarimetry
To ensure trustworthiness, the polarimetry protocol must function as a self-validating system. The following methodology guarantees reproducible measurement of L-pipecolic acid methyl ester hydrochloride.
Step 1: Precision Sample Preparation Accurately weigh 104.7 mg of L-pipecolic acid methyl ester hydrochloride using an analytical balance (±0.1 mg precision). Transfer quantitatively to a 10 mL Class A volumetric flask. Causality: The exact mass is required to match the reference concentration of c = 1.047[1]. Deviations in mass directly propagate into the specific rotation calculation, leading to false-positive impurity flags.
Step 2: Controlled Dissolution Add approximately 7 mL of 1N HCl to the flask. Swirl gently until complete dissolution is achieved, then dilute to the 10 mL mark with 1N HCl. Causality: 1N HCl is chosen over pure water to suppress the hydrolysis of the methyl ester and maintain the strict protonation of the piperidine ring, stabilizing the chiral center's electronic environment.
Step 3: Instrument Calibration (Self-Validation) Power on the polarimeter equipped with a Sodium D-line source (589 nm) and allow it to equilibrate to exactly 20 °C. Fill a clean 1 dm (100 mm) polarimeter cell with the blank solvent (1N HCl) and zero the instrument. Causality: Zeroing with the exact solvent batch eliminates background optical rotation caused by solvent impurities, refractive index variations, or cell window aberrations, ensuring the baseline is absolutely trustworthy.
Step 4: Measurement and Calculation Rinse the cell twice with the sample solution, then fill it completely, ensuring no air bubbles are trapped in the light path. Record the observed rotation (α). Calculate the specific rotation using Biot's law:
[α]²⁰_D = (100 × α) / (c × l)
(Where c is the concentration in g/100 mL and l is the path length in decimeters). Verify that the calculated result falls within the -9° ± 2° tolerance window[1].
Workflow Visualization
Standardized polarimetry workflow for validating enantiomeric purity of chiral esters.
References
-
Fisher Scientific. "(R)-(+)-N-BOC-2-Piperidinecarboxylic acid, 98%." Thermo Fisher Scientific. Available at:[Link]
Sources
Analytical Strategies for Determining the Stereochemical Purity of Pipecolic Acid Derivatives
As a Senior Application Scientist in drug development, determining the enantiomeric excess (ee) of chiral building blocks is a non-negotiable regulatory requirement. Pipecolic acid (PA)—a non-proteinogenic cyclic amino acid and homoproline analog—is a critical structural motif in blockbuster therapeutics ranging from local anesthetics (ropivacaine, bupivacaine) to complex immunosuppressants (rapamycin, FK506).
However, analyzing the stereochemical purity of PA presents unique mechanistic challenges. Because it is a secondary aliphatic amine, it exhibits steric hindrance that slows down standard derivatization reactions. Furthermore, it lacks a strong UV chromophore, rendering traditional UV-based High-Performance Liquid Chromatography (HPLC) ineffective at low concentrations.
This guide objectively compares three field-proven analytical modalities to determine the stereochemical purity of PA derivatives, providing the mechanistic causality behind each method and self-validating experimental protocols.
Mechanistic Comparison of Analytical Modalities
To bypass the poor optical properties of pipecolic acid, analytical scientists must choose between direct chiral resolution using specialized detectors (MS/MS, ELSD) or indirect resolution via chiral derivatization.
A. Direct Chiral LC-MS/MS (Teicoplanin CSPs)
Macrocyclic glycopeptide chiral stationary phases (CSPs), such as Teicoplanin, possess multiple chiral centers and inclusion cavities. For a molecule like PA that lacks an aromatic ring, the primary chiral recognition mechanism relies on highly directional hydrogen bonding and steric exclusion within the peptide clefts of the stationary phase.
-
Advantage: No derivatization required. 1 demonstrates that Teicoplanin CSPs offer unique complementary selectivity for cyclic amino acids[1].
-
Limitation: Mobile phase optimization is highly sensitive to pH and ionic strength, which can suppress MS ionization.
B. Indirect LC-MS (Advanced Marfey’s Method)
Marfey’s reagent (FDAA) and its advanced variant FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) react with the secondary amine of PA via nucleophilic aromatic substitution (
-
Advantage: 2 confirm that substituting FDAA with L-FDLA increases the hydrophobicity of the derivative, improving chromatographic retention and boosting ESI-MS sensitivity by 2 to 4 times[2].
C. Chiral GC-MS (NCI) with Dual Derivatization
For trace biological analysis (e.g., detecting D-pipecolic acid in plasma as a marker for peroxisomal disorders), Gas Chromatography-Mass Spectrometry (GC-MS) in Negative Chemical Ionization (NCI) mode is the gold standard.
-
Advantage: PA is converted to an N-methylcarbamate pentafluorobenzyl (PFB) ester. The PFB group acts as an exceptional thermal electron sink in NCI mode, providing femtomole-level sensitivity. Enantioseparation is achieved via transient inclusion complexes within a cyclodextrin-based capillary column[3].
Quantitative Performance Data
The following table summarizes the operational parameters and performance metrics of the three methodologies to aid in platform selection:
| Analytical Modality | Stationary Phase / Column | Derivatization Required? | Detection Method | Limit of Detection (LOD) | Primary Application |
| Direct Chiral LC-MS | Teicoplanin (e.g., Chirobiotic T) | No | ESI-MS/MS | ~0.1 - 1 µM | High-throughput API screening |
| Indirect LC-MS | Achiral C18 Reverse Phase | Yes (L-FDLA) | UV (340 nm) or ESI-MS | ~10 - 50 nM (MS) | Absolute configuration assignment |
| Chiral GC-MS (NCI) | Cyclodextrin (Chiralsil-Dex CB) | Yes (MCF + PFBBr) | NCI-MS | < 1 nM | Trace biological fluids (plasma/urine) |
Workflow Decision Matrix
Workflow decision matrix for selecting pipecolic acid stereochemical analysis methods.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every chemical step is paired with its underlying causality.
Protocol A: Advanced Marfey’s Method for LC-MS (API & Peptide Hydrolysates)
Rationale: Converts D/L-pipecolic acid into highly hydrophobic diastereomers for C18 separation and enhanced ESI-MS detection[2].
-
Alkalinization: To 50 µL of the PA sample (approx. 50 mM in water), add 20 µL of 1 M
.-
Causality: The secondary amine of PA has a
of ~10.7. The alkaline buffer deprotonates the amine, rendering it a viable nucleophile for the subsequent reaction.
-
-
Derivatization: Add 100 µL of 1% L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) dissolved in acetone.
-
Causality: Acetone solubilizes the hydrophobic L-FDLA reagent while remaining miscible with the aqueous sample.
-
-
Thermal Incubation: Incubate the mixture at 40°C for 1 hour in the dark.
-
Causality: Because PA is a sterically hindered secondary amine, it reacts slower than primary amino acids. Mild heat ensures quantitative conversion without inducing thermal degradation.
-
-
Quenching: Add 20 µL of 1 M HCl to stop the reaction.
-
Causality: Neutralizing the pH prevents epimerization of the newly formed diastereomers and matches the acidic starting conditions of the LC mobile phase (0.1% formic acid).
-
-
Self-Validation (System Suitability): Always run a parallel blank (reagent + buffer only) to map artifact peaks. Run a derivatized racemic D/L-pipecolic acid standard to confirm baseline chromatographic resolution (
) prior to injecting unknown samples.
Protocol B: Chiral GC-MS (NCI) for Trace Biological Samples
Rationale: Utilizes dual-derivatization to impart volatility and massive electron-capturing cross-section for sub-nanomolar detection[3].
-
Isotope Spiking: To 100 µL of plasma/urine, add 1 nmol of
pipecolic acid.-
Causality: Acts as an internal standard. Because derivatization yields can fluctuate with biological matrices, isotope dilution ensures absolute quantitative accuracy.
-
-
Amine Protection: Add 500 µL of phosphate buffer (1 M, pH 11) and 50 µL of methyl chloroformate. Vortex for 1 minute.
-
Causality: Rapidly converts the secondary amine into an N-methylcarbamate derivative directly in the aqueous phase, preventing side reactions.
-
-
Acidic Extraction: Acidify the mixture to pH 2 using 6 M HCl, then extract twice with 1 mL of ethyl acetate.
-
Causality: Acidification protonates the unreacted carboxylic acid moiety of PA, driving the molecule entirely into the organic ethyl acetate phase.
-
-
Esterification: Evaporate the organic layer to dryness under nitrogen. Add 50 µL of pentafluorobenzyl bromide (PFBBr) and 10 µL of diisopropylethylamine (DIPEA) in acetonitrile. Heat at 60°C for 30 minutes.
-
Causality: Esterifies the carboxylic acid. The PFB group is specifically chosen because it captures thermal electrons efficiently in the GC-MS NCI source, yielding the
fragment for extreme sensitivity.
-
-
Self-Validation (System Suitability): The integrity of the extraction and derivatization is internally validated by monitoring the ratio of endogenous PA (
186) to the internal standard ( 195). A stable ratio across quality control (QC) samples confirms system health.
References
-
Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography - ProQuest / ResearchGate - 3
-
Amino Acid and Peptide Chiral Separations - Sigma-Aldrich - 1
-
A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application - ACS Publications - 2
Sources
Comparative IR Spectroscopy Guide: Methyl (S)-Piperidine-2-Carboxylate and Structural Analogs
Executive Summary
For researchers and drug development professionals, cyclic amino acid derivatives serve as foundational chiral synthons in the design of peptidomimetics, alkaloids, and active pharmaceutical ingredients (APIs) such as the anticoagulant argatroban[1]. Methyl (S)-piperidine-2-carboxylate (commonly known as L-pipecolic acid methyl ester) is a highly versatile 6-membered ring scaffold.
When synthesizing or procuring this compound, verifying its structural integrity and distinguishing it from its unesterified precursor, (S)-piperidine-2-carboxylic acid (L-pipecolic acid) , or its 5-membered ring analog, methyl (S)-pyrrolidine-2-carboxylate (L-proline methyl ester) , is critical. This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectroscopic profiles of these compounds, detailing the causality behind their vibrational shifts and providing a self-validating experimental protocol for accurate laboratory identification.
Mechanistic Causality: Vibrational Shifts in Cyclic Amino Acids
FTIR spectroscopy is highly sensitive to changes in dipole moments and bond force constants. The differentiation of these three compounds relies on two primary mechanistic factors: zwitterionic resonance and ring strain .
-
Zwitterionic Disruption (Acid vs. Ester): In its solid state, L-pipecolic acid exists as a zwitterion. The carboxylic acid protonates the secondary amine, leaving a carboxylate anion (COO⁻). The resonance stabilization of the two oxygen atoms equalizes the bond lengths, lowering the force constant and shifting the C=O stretch to a lower energy frequency (~1610 cm⁻¹)[2]. When esterified to methyl (S)-piperidine-2-carboxylate, this zwitterionic state is destroyed. The carbonyl double bond is localized, increasing the bond's force constant and shifting the absorption to a much higher wavenumber (~1735–1745 cm⁻¹)[3].
-
Ring Strain (Piperidine vs. Pyrrolidine): The 5-membered pyrrolidine ring of L-proline methyl ester possesses higher torsional strain (envelope conformation) compared to the relatively relaxed chair conformation of the 6-membered piperidine ring. This structural tension slightly alters the electron density around the secondary amine, causing subtle shifts in the N-H stretching frequencies between the two analogs[4].
Comparative Spectroscopic Data
The following table summarizes the benchmark IR absorption peaks for methyl (S)-piperidine-2-carboxylate and its primary alternatives.
| Functional Group / Vibration | Methyl (S)-piperidine-2-carboxylate[3] | (S)-piperidine-2-carboxylic acid[2] | Methyl (S)-pyrrolidine-2-carboxylate[4] |
| State at Room Temp | Colorless Oil / Liquid | Crystalline Solid | Colorless Oil / Liquid |
| N-H Stretch (2° Amine) | ~3342 cm⁻¹ (Sharp) | ~3000–2500 cm⁻¹ (Broad, N-H⁺ overlap) | ~3354 cm⁻¹ (Sharp) |
| C-H Stretch (Aliphatic) | 2953, 2854 cm⁻¹ | 2950–2800 cm⁻¹ | 2945, 2870 cm⁻¹ |
| C=O Stretch (Carbonyl) | 1735–1745 cm⁻¹ (Ester) | 1610 cm⁻¹ (Carboxylate COO⁻) | 1741 cm⁻¹ (Ester) |
| C-O-C Stretch (Ester) | 1248, 1116 cm⁻¹ | N/A | 1171 cm⁻¹ |
Analytical Workflow Diagram
The following logical workflow demonstrates how to systematically differentiate these three structural analogs using their primary IR spectral features.
Figure 1: IR spectroscopic workflow for differentiating cyclic amino acid derivatives.
Self-Validating Experimental Protocol: FTIR Analysis
To guarantee the trustworthiness of the spectral data, the following protocol incorporates a self-validating system. This ensures that environmental artifacts (like humidity) or instrument drift do not result in false peak assignments.
Phase 1: Instrument Calibration & System Suitability
-
Polystyrene Calibration: Before analyzing any samples, place a standard 1.5 mil polystyrene film in the sample compartment.
-
Verification: Run a scan (32 scans, 4 cm⁻¹ resolution). Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±2 cm⁻¹ of their known values. Causality: If the peaks deviate, the interferometer's HeNe laser reference is out of alignment, and any subsequent sample data will be invalid.
-
Background Collection: Remove the standard and collect a background spectrum of the empty sample compartment.
-
Validation Check: Inspect the background for excessive H₂O vapor (sharp rotational peaks at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹). Self-Correction: If these peaks are highly intense, purge the sample compartment with dry nitrogen for 10 minutes and rescan.
Phase 2: Sample Preparation & Acquisition
Note: Methyl (S)-piperidine-2-carboxylate and methyl (S)-pyrrolidine-2-carboxylate are typically oils at room temperature, whereas L-pipecolic acid is a solid.
For Liquid Esters (Neat Film Method):
-
Clean two NaCl or KBr windows with anhydrous methylene chloride and allow them to dry.
-
Place a single drop of methyl (S)-piperidine-2-carboxylate onto the center of one window.
-
Place the second window on top and press gently to create a thin, uniform, bubble-free capillary film.
-
Mount the windows in the FTIR holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).
For Solid Acids (KBr Pellet Method):
-
Dry spectroscopic-grade KBr powder in an oven at 110°C for 2 hours to remove absorbed moisture (which would artificially inflate the O-H/N-H stretching region).
-
Grind 1–2 mg of (S)-piperidine-2-carboxylic acid with 100 mg of the dry KBr using an agate mortar and pestle until a fine, uniform powder is achieved. Causality: Proper grinding reduces light scattering (the Christiansen effect), which can cause baseline sloping and distorted peak shapes.
-
Press the mixture in a hydraulic press at 10 tons for 2 minutes to form a transparent pellet.
-
Mount the pellet and acquire the spectrum.
Phase 3: Data Processing
-
Apply an automatic baseline correction to the raw interferogram data.
-
Identify the highest intensity peak in the 1800–1600 cm⁻¹ region to confirm the presence of the ester (~1740 cm⁻¹) or the zwitterion (~1610 cm⁻¹).
-
Validate the secondary amine by checking the 3400–3300 cm⁻¹ region.
References
-
Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides VU Research Portal URL:[Link]
-
Debenzylation of Tertiary Amines using Phosgene or Triphosgene (BTC) Amazon S3 (Supporting Information) URL:[Link]
-
(S)-1,1-Diphenylprolinol Trimethylsilyl Ether Organic Syntheses URL:[Link]
-
Isolation and Identification of 3-(2-Furoyl)alanine and L-Pipecolic Acid from Green Gram Seeds Agricultural and Biological Chemistry (Tandfonline) URL:[Link]
Sources
Distinguishing (R) and (S) Methyl Pipecolinate by NMR: A Comparative Technical Guide
Audience: Researchers, scientists, and drug development professionals. Objective: To provide an authoritative, data-backed comparison of NMR methodologies for determining the enantiomeric purity of methyl pipecolinate.
Executive Summary
Methyl pipecolinate (methyl piperidine-2-carboxylate) is a critical chiral intermediate in the synthesis of local anesthetics (e.g., ropivacaine, bupivacaine) and peptidomimetics. Because enantiomers possess identical NMR spectra in achiral environments, distinguishing the (R) and (S) forms requires the introduction of a chiral environment.
This guide evaluates three industry-standard methodologies for this purpose:
-
Chiral Derivatizing Agents (CDAs): Covalent modification using Mosher’s Acid Chloride.
-
Chiral Lanthanide Shift Reagents (CLSRs): Coordination complex formation using Eu(hfc)₃.
-
Chiral Solvating Agents (CSAs): Non-covalent ion-pairing using Binaphthyl derivatives.
Method 1: Chiral Derivatizing Agents (CDAs) – The Covalent Standard
Reagent: (R)-(-)- or (S)-(+)-
Mechanism & Causality
This method relies on converting the enantiomeric mixture of methyl pipecolinate into a mixture of diastereomeric amides. Since methyl pipecolinate is a secondary amine, it reacts with MTPA-Cl to form a tertiary amide.
-
Causality: The magnetic anisotropy of the Mosher phenyl group differentially shields the protons of the pipecolinate ring in the (R,R) versus (R,S) diastereomers, creating distinct chemical shifts (
).
Critical Technical Insight: The Rotamer "Trap"
Unlike primary amines, the reaction of methyl pipecolinate (a cyclic secondary amine) with MTPA-Cl yields a tertiary amide . Tertiary amides exhibit restricted rotation around the C–N bond (partial double bond character).
-
Consequence: You will likely observe rotamers in the NMR spectrum.[1] This means a single enantiomer of pipecolinate derivatized with pure (R)-MTPA-Cl may show two sets of signals (major and minor rotamers) rather than one.
-
Mitigation: Perform the NMR acquisition at elevated temperatures (e.g., 50–60°C) to coalesce rotameric signals, or strictly integrate only the major rotamer peaks if resolution allows.
Experimental Protocol
-
Preparation: Dissolve 10 mg of methyl pipecolinate in 0.6 mL of dry CDCl₃ in an NMR tube.
-
Base Addition: Add 3-5 equivalents of dry pyridine or triethylamine to scavenge HCl.
-
Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl. Shake vigorously for 5 minutes.
-
Analysis: Acquire ¹H NMR (and ¹⁹F NMR if available).
-
Validation: Compare the integration of the methoxy signal (-OMe) or the
-proton of the pipecolinate ring.
Data Profile
| Feature | Observation |
| Primary Diagnostic Signal | -OMe (Mosher group) or -COOMe (Ester group) |
| Typical | 0.05 – 0.20 ppm |
| ¹⁹F NMR Utility | High. The -CF₃ group often appears as two distinct singlets (one for each diastereomer) with excellent baseline separation. |
Method 2: Chiral Lanthanide Shift Reagents (CLSRs) – The Direct Approach
Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], abbreviated as Eu(hfc)₃ .
Mechanism & Causality
Eu(hfc)₃ is a paramagnetic Lewis acid that coordinates to Lewis basic sites (the carbonyl oxygen of the ester and the secondary amine nitrogen).
-
Causality: The chiral ligand on the Europium induces a pseudocontact shift. Because the geometry of the complex differs for the (R) and (S) enantiomers, the induced shifts differ in magnitude, "splitting" the signals.
Experimental Protocol
-
Baseline Scan: Acquire a standard ¹H NMR spectrum of the racemate (approx. 10 mg in CDCl₃).
-
Titration: Add solid Eu(hfc)₃ in increments of 0.1 equivalents (approx 2-3 mg).
-
Equilibration: Shake well and allow to settle for 2 minutes before each scan.
-
Endpoint: Continue adding until the ester methyl singlet (-COOMe) or the
-proton splits into two baseline-separated signals. Typical final ratio is 0.3–0.5 eq of Eu(hfc)₃ to substrate.
Data Profile
| Feature | Observation |
| Primary Diagnostic Signal | Ester Methyl (-COOMe) singlet |
| Typical | > 0.5 ppm (High resolution) |
| Side Effects | Line broadening (paramagnetic relaxation). Signals become wider as more reagent is added. |
Method 3: Chiral Solvating Agents (CSAs) – The Non-Covalent Screen
Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) or (S)-Mosher's Acid (free acid).
Mechanism & Causality
This method utilizes rapid, reversible ion-pairing or hydrogen bonding between the CSA and the secondary amine of methyl pipecolinate.
-
Causality: The rapid exchange creates a weighted average chemical shift. If the association constants (
) or the intrinsic shifts of the complexes differ between enantiomers, signal splitting occurs.
Experimental Protocol
-
Preparation: Dissolve methyl pipecolinate (10 mg) in CDCl₃.
-
Addition: Add 1.0 – 2.0 equivalents of the CSA directly to the tube.
-
Analysis: Acquire ¹H NMR.
-
Note: This method is highly sensitive to concentration and temperature.
Data Profile
| Feature | Observation |
| Primary Diagnostic Signal | |
| Typical | 0.01 – 0.05 ppm (Low resolution) |
| Advantages | Non-destructive; sample can be recovered via basic extraction. |
Comparative Analysis Summary
The following table contrasts the three methods to aid in selection.
| Metric | Method 1: Mosher Amide (CDA) | Method 2: Eu(hfc)₃ (CLSR) | Method 3: Binaphthyl (CSA) |
| Resolution ( | High (Robust) | Very High | Low to Moderate |
| Sample Recovery | Difficult (Requires hydrolysis) | Moderate (Chromatography) | Easy (Basic extraction) |
| Prep Time | High (Reaction required) | Low (Titration) | Very Low (Mix & Measure) |
| Cost per Sample | Moderate | High | Low |
| Risk Factor | Rotameric complexity | Line broadening | Solubility/Peak overlap |
Decision Logic & Workflow
The following diagram illustrates the logical pathway for selecting the appropriate method based on sample constraints and accuracy requirements.
Caption: Decision matrix for selecting the optimal NMR discrimination method for methyl pipecolinate.
References
-
Sigma-Aldrich. Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] Product Specification.Link
- Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018. (Contextual grounding on CSA mechanisms).
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[2][3][4][5][6] Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and
-methoxy- -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link -
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link
-
Navrátilová, H. (2001). Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy. Chirality, 13(10), 731-735. Link
Sources
- 1. jesi.astr.ro [jesi.astr.ro]
- 2. researchgate.net [researchgate.net]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asdlib.org [asdlib.org]
- 5. researchgate.net [researchgate.net]
- 6. individual.utoronto.ca [individual.utoronto.ca]
Safety Operating Guide
Operational Guide: Proper Disposal of (S)-Methyl Piperidine-2-Carboxylate
[1][2]
Executive Summary: The Safety Imperative
Disposal of (S)-Methyl piperidine-2-carboxylate (Methyl pipecolate) requires specific attention not because of acute lethality, but due to its chemical functionality. As an amino-ester, it presents a dual risk profile: hydrolytic instability and exothermic potential when in contact with strong acids or oxidizers.
This guide moves beyond generic "waste drum" instructions. It details the causality of disposal failures—such as unintended hydrolysis in waste containers—and provides a self-validating workflow to ensure regulatory compliance (RCRA/CLP) and personnel safety.
Chemical Characterization & Hazard Profile
Effective disposal begins with accurate identification. Most research laboratories utilize the Hydrochloride Salt form due to its stability, though the Free Base (liquid) is occasionally used in synthesis.
| Property | (S)-Methyl Pipecolate HCl (Salt) | (S)-Methyl Pipecolate (Free Base) |
| CAS Number | 32559-18-5 | 21685-47-2 |
| Physical State | Solid (White/Off-white powder) | Liquid (Colorless to yellow) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) | Irritant, Combustible, Potentially Corrosive |
| Reactivity | Hygroscopic; releases HCl if heated to decomp. | Basic amine; reacts exothermically with acids. |
| Incompatibilities | Strong Oxidizers, Strong Bases (Hydrolysis) | Strong Acids, Acid Chlorides, Oxidizers |
| Waste Stream | Solid Waste (Incineration) or Non-Halogenated Organic | Non-Halogenated Organic (High BTU) |
Critical Note on Halogens: While the HCl salt contains chloride ions, it typically does not require classification as "Halogenated Organic Waste" (which usually refers to C-Cl bonds like Dichloromethane). However, always verify your facility's specific incinerator acceptance criteria regarding chloride content.
Pre-Disposal Assessment & Decision Logic
Before handling the waste, you must categorize the material state. The following decision tree illustrates the logic flow to determine the correct waste stream, preventing cross-contamination.
Workflow 1: Waste Stream Selection
Figure 1: Decision logic for selecting the appropriate waste stream based on physical state and solvent contamination.
Detailed Disposal Protocols
Protocol A: Solid Waste (HCl Salt)
Applicability: Expired reagents, spill cleanup residues, or contaminated solids (gloves/weigh boats).
-
Segregation: Ensure the solid is not mixed with oxidizers (e.g., permanganates, nitrates). The amine functionality can act as a reducing agent, creating fire risks.
-
Containerization: Place the solid in a screw-top HDPE or glass jar. Double-bagging in heavy-duty polyethylene bags is acceptable for dry debris.
-
Labeling: Mark as "Hazardous Waste - Solid."
-
Disposal Path: Transfer to the facility's Solid Waste for Incineration stream.
Protocol B: Liquid Waste (Free Base or Solutions)
Applicability: Reaction mixtures, mother liquors, or dissolved salts.
-
pH Check (The Self-Validating Step):
-
Why? Adding a basic amine ester to a waste drum containing acidic byproducts can cause an immediate exothermic reaction.
-
Action: Check the pH of your solution. If highly basic (pH > 10), neutralize carefully with dilute acetic acid or sulfuric acid to pH 7–8 before adding to the main waste drum.
-
-
Solvent Compatibility:
-
Dissolve bulk free base in a combustible solvent (Ethanol or Methanol) if it is not already in solution. This aids the incineration process.
-
-
Stream Selection:
-
If dissolved in DCM/Chloroform
Halogenated Waste . -
If dissolved in MeOH/EtOH/Ethyl Acetate
Non-Halogenated Waste .
-
-
Ester Hydrolysis Prevention:
-
Avoid adding this waste to drums known to contain strong aqueous bases (NaOH/KOH). High pH will hydrolyze the methyl ester, generating methanol and pipecolic acid salts. While not dangerous, it alters the waste composition and can pressurize the drum if the drum is sealed and the reaction generates heat/vapor.
-
Spill Management & Emergency Response
In the event of a spill, immediate containment is necessary to prevent environmental release (aquatic toxicity) and respiratory exposure.
Workflow 2: Spill Response Procedure
Figure 2: Operational workflow for containing and cleaning up chemical spills.
Specific Cleanup Notes:
-
Dust Control: If cleaning the HCl salt, do not dry sweep. Mist lightly with water or use a HEPA-filtered vacuum to prevent inhalation of dust (H335).
-
Decontamination: Wash the area with a mild detergent solution. Do not use bleach (hypochlorite), as it can react with the amine to form chloramines (toxic gas).
Regulatory Compliance & Transport
Adherence to these regulations ensures legal protection for your facility.
-
US (RCRA): This chemical is not a P-listed or U-listed acute hazardous waste, but it must be characterized by the generator (you). It typically falls under D001 (Ignitable, if free base) or general toxic/reactive characteristic depending on the mixture.
-
EU (CLP/REACH): Ensure waste is classified under EWC 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).
-
Drain Disposal: Strictly Prohibited. Do not discharge into sewer systems. The compound is harmful to aquatic life and requires high-temperature incineration [1].
References
Personal protective equipment for handling (S)-Methyl piperidine-2-carboxylate
Title: Comprehensive Safety and Handling Protocol for (S)-Methyl Piperidine-2-Carboxylate
Introduction As a highly versatile chiral building block utilized in peptidomimetic synthesis and advanced drug development, (S)-Methyl piperidine-2-carboxylate (also known as L-homoproline methyl ester) presents specific handling and logistical challenges. Depending on the synthetic route, researchers typically encounter this compound in one of two forms: the liquid free base (CAS 90710-04-6) or the solid hydrochloride salt (CAS 18650-39-0)[1, 2]. While both forms share a core hazard profile—specifically skin, eye, and respiratory irritation—their distinct physical states dictate fundamentally different operational and Personal Protective Equipment (PPE) requirements.
As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a self-validating system. Every piece of equipment and procedural step outlined below is grounded in the physicochemical causality of the compound.
Physicochemical & Hazard Profile
Understanding the physical properties of the compound is the first step in risk mitigation. The free base is a volatile liquid, whereas the HCl salt is a crystalline powder. This distinction directly informs our respiratory and dermal protection strategies [1, 3].
| Property / Hazard | Free Base (CAS 90710-04-6) | Hydrochloride Salt (CAS 18650-39-0) |
| Physical State | Liquid | Crystalline Solid / Powder |
| Molecular Weight | 143.18 g/mol | 179.64 g/mol |
| Boiling / Melting Point | BP: ~193.8°C | MP: 176-177°C |
| GHS Hazard Statements | H315, H319, H335 | H302, H315, H319, H335 |
| Primary Exposure Route | Inhalation (Vapor), Dermal | Inhalation (Dust), Dermal, Ingestion |
The PPE Ecosystem: Causality and Selection
Standard laboratory attire is insufficient for handling concentrated secondary amines and esters. The PPE ecosystem must be tailored to the specific physical state of the compound being handled to prevent breakthrough exposures.
-
Hand Protection (Dermal Barrier):
-
Selection: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness).
-
Causality: Nitrile provides superior chemical resistance against ester penetration compared to standard latex. Double-gloving ensures that if the outer glove is compromised by the liquid free base or contaminated by the HCl salt dust, the inner glove maintains the dermal barrier during immediate doffing.
-
-
Eye/Face Protection (Mucous Membrane Barrier):
-
Selection: Snug-fitting, indirectly vented chemical safety goggles. A face shield is required if handling volumes of the free base >50 mL.
-
Causality: The compound causes serious eye irritation (H319)[3]. Indirect venting prevents vapor (from the free base) or fine particulate dust (from the HCl salt) from bypassing the seal and dissolving into the ocular fluid.
-
-
Respiratory Protection (Inhalation Barrier):
-
Selection: Handling must occur within a standard chemical fume hood with a face velocity of 80-100 fpm. If ventilation is compromised, a half-face respirator with organic vapor/particulate cartridges (N95/P100 + OV) is mandatory.
-
Causality: Both forms trigger H335 (May cause respiratory irritation) [3]. The free base emits irritating vapors at room temperature, while the HCl salt generates easily aerosolized dust during weighing.
-
-
Body Protection:
-
Selection: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned.
-
Standard Operating Procedure (SOP): Dispensing and Handling
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.
Step 1: Pre-Operation Setup
-
Verify the fume hood continuous flow monitor is in the safe zone (>80 fpm).
-
Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids).
-
Lay down a disposable, chemical-absorbent bench pad to contain micro-spills.
Step 2: Dispensing (HCl Salt - Solid)
-
Use a static-dissipative spatula to prevent the powder from aerosolizing due to static charge buildup.
-
Weigh the material directly into a pre-tared, sealable reaction vial rather than open weigh boats. Causality: This minimizes ambient dust exposure during transit from the balance to the reaction block.
Step 3: Dispensing (Free Base - Liquid)
-
Use a positive displacement pipette or a glass syringe with a Luer-lock stainless steel needle for volumetric transfer.
-
Causality: Positive displacement prevents vapor pressure buildup inside the pipette tip, which commonly causes volatile liquid esters to drip unexpectedly during transfer.
Step 4: Post-Operation Decontamination
-
Seal all primary containers tightly. (S)-Methyl piperidine-2-carboxylate is hygroscopic and will degrade upon prolonged atmospheric exposure.
-
Wipe down the exterior of the reagent bottle and the balance pan with a 70% Isopropanol/water solution.
Spill Response and Disposal Plan
Immediate containment is critical to prevent respiratory distress in the laboratory environment.
-
Liquid Spill (Free Base): Cover immediately with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Sweep into a designated hazardous waste container using a non-sparking tool.
-
Solid Spill (HCl Salt): Do not dry sweep. Lightly mist the spill with water to suppress dust formation, then wipe up with damp absorbent pads.
-
Waste Segregation: Dispose of all contaminated PPE, bench pads, and residual chemical as Hazardous Organic Waste (Amine/Ester containing) . Do not mix with acidic waste streams to prevent exothermic neutralization reactions.
Visual Workflow: Handling & Emergency Protocol
The following diagram illustrates the logical workflow for handling the compound, integrating the spill response matrix.
Operational workflow for (S)-Methyl piperidine-2-carboxylate, including spill response.
References
-
Title: (S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 Source: PubChem - NIH URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
